Dapsone-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-(15N)azanylphenyl)sulfonyl(15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-SBAVNFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])S(=O)(=O)C2=CC=C(C=C2)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-19-1 | |
| Record name | 287476-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dapsone-15N2 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Dapsone-15N2
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.
Chemical Identity and Structure
This compound is an isotopically labeled form of Dapsone, where the two nitrogen atoms in the amino groups are replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.
IUPAC Name: 4-(4-(¹⁵N)azanylphenyl)sulfonyl(¹⁵N)aniline[1]
Synonyms:
-
DADPS-15N2[2]
-
DDS-15N2[2]
-
Avlosulfon-15N2[2]
-
4,4'-sulfonyldianiline-15N[3]
-
4,4'-Sulfonylbisbenzeneamine-15N2[2]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | [3][4] |
| Molecular Weight | 250.29 g/mol | [1][2][3][4] |
| Accurate Mass | 250.05601859 Da | [1] |
| CAS Number | 287476-19-1 | [1][2][3][4] |
| Appearance | White to slightly off-white solid (Inferred from Dapsone) | |
| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [5] |
| Storage | 2-8°C Refrigerator | [2] |
Experimental Protocols and Analytical Methodologies
Several analytical methods are employed for the quantification and characterization of Dapsone and its labeled analogues.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A simple and accurate RP-HPLC method has been developed for the analysis of Dapsone, which is applicable to this compound.[6]
Methodology:
-
Column: C18 (250 mm × 4.6 mm, 5 μm)[6]
-
Mobile Phase: Methanol:Water (70:30 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 295 nm[6]
-
Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of the standard in 100 mL of methanol. Working standards are prepared by serial dilution to achieve concentrations ranging from 5–50 µg/mL.[6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive UPLC-MS/MS method is used for the quantification of Dapsone in human plasma, where a deuterated standard (Dapsone-d8) is often used. This compound can serve a similar purpose as an internal standard.
Sample Preparation and Extraction Workflow:
Caption: UPLC-MS/MS Sample Preparation Workflow.
Experimental Details:
-
Internal Standard: A working solution of this compound would be prepared.
-
Extraction: Solid Phase Extraction (SPE) is employed for sample clean-up.[7]
-
Chromatography: UPLC is used for separation.
-
Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.
Spectrophotometry
A simple spectrophotometric method involves the diazotization of Dapsone followed by a coupling reaction to produce a colored product that can be quantified.[8]
Methodology:
-
A standard solution of Dapsone is prepared in 0.1 N hydrochloric acid.
-
To an aliquot of the standard solution, 1 mL of 0.1 N HCl and 1 mL of a cold 0.1 N sodium nitrite solution are added and allowed to stand for 5 minutes at 0-5°C for diazotization.[8]
-
1 mL of a 1:10 ammonia-water solution is then added, which results in the formation of a yellow-colored solution.[8]
-
The absorbance of the solution is measured at the wavelength of maximum absorption, which is 445 nm.[8]
-
The concentration is determined using a calibration curve prepared with known concentrations of the standard. Beer's law is obeyed in the concentration range of 0.2-0.6 mg/mL.[8]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analytical methods described.
Table 1: RP-HPLC Method Parameters
| Parameter | Value |
| Linearity Range | 5–50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Retention Time | ~4.5 ± 0.2 minutes |
| Precision (RSD) | < 2% |
Data from studies on unlabeled Dapsone, applicable to this compound.[6]
Table 2: Spectrophotometric Method Parameters
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | 445 nm |
| Linearity Range (Beer's Law) | 0.2-0.6 mg/mL |
Data from studies on unlabeled Dapsone, applicable to this compound.[8]
Applications
This compound is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Dapsone in biological matrices.[2][7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. It is also a critical tool in metabolic studies to trace the metabolic fate of Dapsone.
References
- 1. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. isca.me [isca.me]
- 8. asianpubs.org [asianpubs.org]
Technical Guide: Dapsone-15N2 (CAS: 287476-19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone-15N2 is the isotopically labeled form of Dapsone, a sulfone antibiotic with well-established antibacterial and anti-inflammatory properties.[1][2] The incorporation of the stable isotope, ¹⁵N, makes this compound an invaluable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Dapsone
| Property | This compound | Dapsone |
| CAS Number | 287476-19-1[3][4] | 80-08-0[5] |
| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S[3][6] | C₁₂H₁₂N₂O₂S[5] |
| Molecular Weight | 250.29 g/mol [3][6] | 248.30 g/mol [5] |
| Exact Mass | 250.05601859 Da[3] | 248.06194880 Da[5] |
| Appearance | Not specified (likely a white to creamy-white crystalline powder) | Odorless white or creamy-white crystalline powder[1] |
| Melting Point | Not available | 175-176 °C[5] |
| Solubility | Not available | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid; practically insoluble in water.[5] |
| IUPAC Name | 4-(4-(¹⁵N)azanylphenyl)sulfonyl(¹⁵N)aniline[3] | 4-(4-aminophenyl)sulfonylaniline[5] |
Mechanism of Action
Dapsone exhibits a dual mechanism of action, contributing to its antibacterial and anti-inflammatory effects.
Antibacterial Action: Inhibition of Dihydropteroate Synthase
As an antibacterial agent, dapsone is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a crucial precursor for nucleotide synthesis.[8] This disruption of the folate pathway inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[7]
Anti-inflammatory Action: Inhibition of Myeloperoxidase
Dapsone's anti-inflammatory properties are primarily attributed to its ability to inhibit the neutrophil enzyme myeloperoxidase (MPO).[1][2][9] MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1] By arresting MPO in an inactive state, dapsone prevents the accumulation of HOCl, thereby reducing tissue damage during inflammatory responses.[1]
Experimental Protocols
The following are representative experimental protocols for assays relevant to the study of Dapsone. These methods, while described for unlabeled Dapsone, are directly applicable to this compound.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.
Materials:
-
Dihydropteroate synthase (DHPS)
-
p-Aminobenzoic acid (PABA)
-
7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
This compound (or Dapsone) stock solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PABA, DHPP, DHFR, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding DHPS to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value of this compound by plotting the reaction rate against the inhibitor concentration.
Myeloperoxidase (MPO) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of Dapsone on MPO activity.
Materials:
-
Purified human myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
Chloride source (e.g., NaCl)
-
Taurine
-
This compound (or Dapsone) stock solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent for hypochlorous acid (e.g., Amplex Red)
-
96-well microplate
-
Fluorometer or spectrophotometer
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, MPO, and taurine.
-
Add various concentrations of this compound to the wells. Include a control without the inhibitor.
-
Initiate the reaction by adding H₂O₂ and the chloride source.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or absorbance to quantify the amount of hypochlorous acid produced.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in various matrices.
Table 2: HPLC Method Parameters for Dapsone Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) | 10 mM Ammonium Acetate (pH 3):Methanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 295 nm | 295 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | Ambient | Ambient |
Signaling Pathways
Dapsone's interaction with neutrophils extends beyond MPO inhibition, affecting various signaling pathways involved in inflammation.
Applications in Research
This compound is a powerful tool for:
-
Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dapsone without the use of radioactive isotopes.
-
Metabolite identification: Aiding in the identification of novel metabolites by mass spectrometry.
-
Quantitative bioanalysis: Serving as an ideal internal standard for LC-MS/MS assays to accurately quantify dapsone in biological matrices.
-
Mechanism of action studies: Investigating the binding and interaction of dapsone with its molecular targets.
Conclusion
This compound provides researchers with a stable, non-radioactive labeled version of a clinically important drug. Its application in advanced analytical and research methodologies can significantly contribute to a deeper understanding of dapsone's pharmacology and the development of new therapeutic strategies. This guide offers a foundational resource for professionals working with this valuable research compound.
References
- 1. Dapsone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 3. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Dapsone-15N2 - Physical and Chemical Properties
This technical guide provides an in-depth overview of the core physical and chemical properties of Dapsone-15N2, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and includes detailed experimental methodologies and key signaling pathways.
Physical and Chemical Properties
This compound is the isotopically labeled form of Dapsone, containing two nitrogen-15 atoms. While specific experimental data for the labeled compound is limited, the following tables summarize the known properties of this compound and its unlabeled counterpart, Dapsone. The properties of unlabeled Dapsone are considered a close approximation.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-[(4-aminophenyl)sulfonyl]aniline-15N2 | N/A |
| Molecular Formula | C₁₂H₁₂15N₂O₂S | N/A |
| Molecular Weight | 250.29 g/mol | N/A |
| CAS Number | 287476-19-1 | N/A |
Table 2: Physical Properties of Unlabeled Dapsone
| Property | Value | Source |
| Melting Point | 175-176 °C | [1] |
| Appearance | White or creamy-white crystalline powder | [2] |
| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [1] |
Table 3: Spectral Data of Unlabeled Dapsone
| Technique | Key Data Points | Source |
| ¹H-NMR | Spectra available in DMSO-d6. | [3] |
| ¹³C-NMR | Spectral data available. | [4] |
| Infrared (IR) | Characteristic peaks for N-H, S=O, and aromatic C-H bonds. | [5] |
| Mass Spectrometry | Mass spectrum data available. | [6] |
Note: The spectral data provided is for unlabeled Dapsone and should be used as a reference. The presence of 15N isotopes in this compound will result in different splitting patterns and chemical shifts in NMR spectroscopy and a different molecular ion peak in mass spectrometry.
Experimental Protocols
General Synthesis of Dapsone
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
15N-aniline
-
Pyridine
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Coupling Reaction: Dissolve 15N-aniline in pyridine. To this solution, slowly add 4-acetamidobenzenesulfonyl chloride while maintaining the temperature below 40°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add the reaction mixture to a solution of hydrochloric acid to precipitate the N-acetylated intermediate. Filter the precipitate and wash with water.
-
Deacetylation: Reflux the N-acetylated intermediate in a solution of sodium hydroxide in aqueous ethanol for several hours.
-
Purification: Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the this compound product. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method can be used for the analysis of Dapsone.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Concentration Range: Linearity is typically observed in the range of 5–50 μg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A sensitive LC-MS/MS method can be employed for quantification in biological matrices.
-
Chromatographic Separation: UPLC with a suitable column.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
Signaling Pathways
Dapsone exhibits a dual mechanism of action, encompassing both antibacterial and anti-inflammatory effects.
Antibacterial Mechanism: Inhibition of Folate Synthesis
Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By competing with the natural substrate, para-aminobenzoic acid (PABA), Dapsone blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth.
Caption: Dapsone's antibacterial mechanism of action.
Anti-inflammatory Mechanism: Inhibition of Neutrophil and Myeloperoxidase Activity
Dapsone's anti-inflammatory properties are attributed to its ability to interfere with neutrophil function. It inhibits the myeloperoxidase-H2O2-halide system, thereby reducing the production of cytotoxic reactive oxygen species. Dapsone also inhibits neutrophil chemotaxis and adherence.
Caption: Dapsone's anti-inflammatory mechanism of action.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Process for the synthesis of dapsone and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of nitrogen-15-labelled primary amines via organoborane reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]
Dapsone-15N2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Application of Dapsone-15N2 as a Stable Isotope in Research and Development
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades.[1] Its therapeutic applications have since expanded to include a variety of dermatological conditions, such as dermatitis herpetiformis and acne vulgaris, as well as for the prevention of opportunistic infections in immunocompromised individuals.[2] Dapsone exerts its antimicrobial effects by inhibiting folic acid synthesis in susceptible bacteria, acting as a competitive antagonist of para-aminobenzoic acid (PABA).[1] Beyond its antibacterial properties, dapsone also possesses significant anti-inflammatory and immunomodulatory effects.[3]
In the realm of drug development and clinical pharmacology, the use of stable isotope-labeled compounds is indispensable for accurate bioanalysis. This compound is a stable isotope-labeled variant of dapsone, where two ¹⁴N atoms are replaced with ¹⁵N atoms. This isotopic enrichment provides a distinct mass shift without altering the compound's chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of dapsone and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its application in experimental protocols, and its role in advancing our understanding of dapsone's pharmacology.
Physicochemical Properties
The fundamental physicochemical properties of Dapsone and its stable isotope-labeled counterpart, this compound, are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Dapsone | This compound | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂¹⁵N₂O₂S | [4] |
| Molecular Weight | ~248.30 g/mol | ~250.29 g/mol | [4] |
| Appearance | White to creamy-white crystalline powder | Not specified, expected to be similar to Dapsone | |
| Solubility | Practically insoluble in water; Soluble in alcohol, acetone, and dilute mineral acids | Not specified, expected to be similar to Dapsone | [5] |
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of dapsone is critical for optimizing its therapeutic use and minimizing adverse effects. Stable isotopes like this compound are invaluable tools in these pharmacokinetic studies.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Bioavailability | 70-80% | [6] |
| Time to Peak Plasma Concentration (Tmax) | 2-8 hours | [7] |
| Protein Binding | 70-90% | [8] |
| Volume of Distribution | 1.5 L/kg | [8] |
| Elimination Half-life | 20-30 hours | [6] |
| Major Metabolites | Monoacetyldapsone (MADDS), Dapsone hydroxylamine (DDS-NOH) | [8] |
| Primary Route of Elimination | Renal excretion of metabolites | [7] |
Dapsone undergoes significant metabolism in the liver, primarily through two pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine (DDS-NOH). The latter metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia. The rate of N-acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.
Mechanism of Action
Dapsone's therapeutic effects are attributed to its dual antimicrobial and anti-inflammatory properties.
Antimicrobial Action
As a structural analog of PABA, dapsone competitively inhibits dihydropteroate synthase, an enzyme essential for the synthesis of dihydrofolic acid in bacteria and protozoa. This disruption of the folate pathway ultimately inhibits nucleic acid synthesis, leading to a bacteriostatic effect.
Anti-inflammatory Action
The anti-inflammatory mechanism of dapsone is not fully elucidated but is known to involve the inhibition of neutrophil myeloperoxidase. This enzyme is responsible for producing hypochlorous acid, a potent oxidizing agent that contributes to tissue damage during inflammation. By inhibiting myeloperoxidase, dapsone reduces this inflammatory damage.
Experimental Protocols Utilizing this compound
General Workflow for Quantification of Dapsone in Biological Samples
The following workflow outlines the typical steps involved in using this compound as an internal standard for the quantification of dapsone in plasma or other biological matrices.
Detailed Methodological Steps
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Dapsone of known concentration.
-
Prepare a stock solution of this compound of known concentration.
-
Create a series of calibration standards by spiking blank biological matrix with known concentrations of Dapsone.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of the biological sample (calibration standards, QC samples, and unknown samples), add a fixed amount of the this compound internal standard solution.
-
Perform sample clean-up to remove interfering substances. Common techniques include:
-
Protein Precipitation: Addition of a solvent like acetonitrile or methanol to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte and internal standard into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Passing the sample through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.
-
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate Dapsone and this compound from other sample components using a suitable column (e.g., C18) and mobile phase gradient.
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions for Dapsone and this compound and monitoring specific product ions after collision-induced dissociation.
-
The mass transition for Dapsone is typically m/z 249.1 → 156.1.
-
The mass transition for this compound would be m/z 251.1 → 158.1 (assuming a +2 Da shift).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Dapsone to the peak area of this compound against the concentration of the Dapsone calibration standards.
-
Determine the concentration of Dapsone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Applications in Drug Development
The use of this compound is critical in various stages of drug development:
-
Preclinical Pharmacokinetic Studies: To accurately determine the ADME properties of dapsone in animal models.
-
Clinical Pharmacokinetic Studies: To characterize the pharmacokinetic profile of dapsone in humans, including bioavailability, bioequivalence, and food-effect studies.
-
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of dapsone.
-
Therapeutic Drug Monitoring (TDM): To personalize dapsone dosage regimens by maintaining plasma concentrations within the therapeutic window, thereby optimizing efficacy and minimizing toxicity.
Conclusion
This compound serves as an essential tool for the precise and accurate quantification of dapsone in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental to conducting reliable pharmacokinetic, bioavailability, and bioequivalence studies. While direct literature on this compound applications is sparse, the well-established methodologies for other stable isotope-labeled analogs of dapsone provide a clear framework for its implementation. For researchers and drug development professionals, this compound is a key enabling technology for advancing the understanding and clinical application of dapsone.
References
- 1. omsynth.com [omsynth.com]
- 2. Innovative use of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11337939B2 - Dapsone formulations and methods of using same - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioavailability of dapsone on oral administration of Dapsomine--a comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterization of a new oral dapsone nanoemulsion system: permeability and in silico bioavailability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
Dapsone-15N2: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the essential components found in a Certificate of Analysis (CoA) for Dapsone-15N2. This isotopically labeled compound is a crucial tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. Understanding the data and methodologies presented in its CoA is paramount for ensuring the quality, identity, and purity of the material, thereby guaranteeing the integrity of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for this compound. These values are critical for assessing the suitability of the labeled compound for its intended research application.
Table 1: Identification and Physical Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | 287476-19-1 | 287476-19-1 |
| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | C₁₂H₁₂¹⁵N₂O₂S |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol |
| Appearance | White to off-white solid | Conforms |
| Melting Point | 175-181 °C | 178 °C |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹⁵N | 99.7 atom % ¹⁵N |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are fundamental to the quality control and certification of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 70:30 v/v) is prepared. The mobile phase may be acidified slightly with formic acid to improve peak shape.
-
Standard and Sample Preparation: A standard solution of this compound is prepared at a known concentration in the mobile phase. The test sample is also dissolved in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 295 nm
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry for Isotopic Enrichment
Objective: To determine the isotopic enrichment of ¹⁵N in the this compound molecule.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Infusion and Ionization: The sample solution is directly infused into the mass spectrometer's ionization source.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion.
-
Data Analysis: The relative intensities of the ion corresponding to this compound (with two ¹⁵N atoms) and the ion corresponding to Dapsone containing one or zero ¹⁵N atoms are measured.
-
Calculation: The isotopic enrichment is calculated based on the relative abundances of these isotopic peaks.
¹H-NMR Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in the deuterated solvent.
-
Data Acquisition: The ¹H-NMR spectrum is acquired.
-
Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum of Dapsone or to the expected pattern based on its known structure. The absence of unexpected signals confirms the identity and structural integrity of the compound.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the analysis and use of this compound.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Simplified metabolic pathway of Dapsone.
Caption: Logical relationship of quality attributes to experimental integrity.
Commercial Suppliers of Dapsone-15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dapsone-15N2, a stable isotope-labeled version of the antibacterial and anti-inflammatory drug Dapsone. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative assays.
Introduction to this compound
This compound is a synthetic analog of Dapsone where both nitrogen atoms in the aminophenyl groups have been replaced with the stable isotope Nitrogen-15 (¹⁵N). This isotopic labeling provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods. The primary applications of this compound include its use as an internal standard for the accurate quantification of Dapsone in biological matrices and as a tracer in studies investigating the metabolism and pharmacokinetics of the parent drug.
Commercial Availability
This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical reference standards. The following table summarizes the key information for some of the identified commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| LGC Standards | This compound | 287476-19-1 | C₁₂H₁₂¹⁵N₂O₂S | 250.29 | Offered as a neat chemical.[1] |
| Pharmaffiliates | This compound | 287476-19-1 | C₁₂H₁₂¹⁵N₂O₂S | 250.29 | Listed as a pharmaceutical standard and stable isotope.[2][3] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Listed as a ¹⁵N labeled Dapsone.[4] |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are detailed in the table below, based on information available from public databases.
| Property | Value | Source |
| CAS Number | 287476-19-1 | PubChem[5] |
| Molecular Formula | C₁₂H₁₂¹⁵N₂O₂S | PubChem[5] |
| Molecular Weight | 250.29 g/mol | PubChem[5] |
| IUPAC Name | 4-[4-(¹⁵N)aminophenyl]sulfonyl-(¹⁵N)aniline | PubChem[5] |
Quality Specifications
While specific Certificates of Analysis for this compound were not publicly available at the time of this review, the quality of such standards is typically assessed based on several key parameters. Researchers should request information on the following from their chosen supplier:
-
Isotopic Purity: The percentage of the compound that is labeled with the ¹⁵N isotope at the specified positions. This is a critical parameter for applications where the labeled compound is used as a tracer or for isotope dilution mass spectrometry.
-
Chemical Purity: The percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. This is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identity Confirmation: Verification of the chemical structure, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols and Applications
Although specific experimental protocols detailing the use of this compound are not widely published, its primary application is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The general workflow for such an application is outlined below.
Logical Workflow for Dapsone Quantification using this compound Internal Standard
Caption: Workflow for quantifying Dapsone using this compound as an internal standard.
Dapsone Metabolism
Dapsone undergoes extensive metabolism in the body, primarily through two pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine. The latter is considered to be responsible for some of the hematological side effects of the drug. This compound can be a valuable tool to trace these metabolic transformations in vivo and in vitro.
Caption: Simplified metabolic pathways of Dapsone.
Conclusion
This compound is a commercially available stable isotope-labeled compound that serves as a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. While this guide provides an overview of its commercial suppliers and potential applications, it is imperative for researchers to obtain detailed product specifications and Certificates of Analysis directly from the vendors to ensure the material's suitability for their specific experimental needs. The provided workflows and diagrams offer a foundational understanding of how this compound can be integrated into experimental designs for the accurate quantification and metabolic investigation of Dapsone.
References
The Role of Dapsone-15N2 in Advancing Dermatological and Systemic Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of Dapsone-15N2, a stable isotope-labeled form of the versatile sulfone antibiotic Dapsone, in modern research. While Dapsone has a long history of therapeutic use in conditions ranging from leprosy to various dermatoses, the application of its isotopically labeled counterpart is crucial for precise and detailed investigation of its metabolic fate, pharmacokinetic profile, and mechanisms of action. This compound serves as an invaluable tool in mass spectrometry-based research, allowing for unambiguous differentiation from endogenous compounds and accurate quantification in complex biological matrices.
Core Applications in Research
The primary application of this compound lies in pharmacokinetic and metabolic studies, where it is used as an internal standard or a tracer. Its use is critical for:
-
Definitive Quantification: Enabling precise measurement of Dapsone and its metabolites in plasma, urine, and tissues by overcoming matrix effects in mass spectrometry.
-
Metabolic Pathway Elucidation: Tracing the biotransformation of Dapsone to its key metabolites, including monoacetyldapsone (MADDS) and dapsone hydroxylamine (DDS-NOH).
-
Bioavailability and Absorption Studies: Accurately determining the extent and rate of drug absorption.[1]
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of Dapsone.
Pharmacokinetic Profile of Dapsone
Understanding the pharmacokinetic parameters of Dapsone is fundamental to its therapeutic application and research. While specific studies utilizing this compound are not extensively published, the established pharmacokinetic data for unlabeled Dapsone provides a solid foundation. This compound would be the ideal tool to refine and further detail these parameters.
Orally administered Dapsone is well-absorbed, with peak plasma concentrations reached within 2 to 8 hours.[2] The drug exhibits a long elimination half-life, averaging around 28 to 30 hours, which allows for once-daily dosing.[2][3]
Table 1: Summary of Dapsone Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~70-80% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [2] |
| Elimination Half-Life (t1/2) | 10 - 50 hours (average ~30 hours) | [2][3] |
| Volume of Distribution (Vd) | ~1.5 L/kg | [2] |
| Protein Binding | 70 - 90% | [2] |
Metabolic Pathways of Dapsone
Dapsone undergoes extensive metabolism primarily in the liver through two main pathways: N-acetylation and N-hydroxylation.[3] The N-acetylation pathway, catalyzed by N-acetyltransferase, produces monoacetyldapsone (MADDS). The N-hydroxylation pathway, mediated by cytochrome P450 enzymes, generates dapsone hydroxylamine (DDS-NOH), a metabolite associated with the drug's hematological side effects.
References
Dapsone-15N2 safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of Dapsone-15N2
Disclaimer: This document provides a summary of safety and handling guidelines for this compound, primarily based on data available for unlabeled Dapsone. The isotopic labeling with 15N is not expected to significantly alter the chemical's toxicological properties; however, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and to conduct a thorough risk assessment before handling this compound. This guide is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a stable isotope-labeled form of Dapsone, a sulfone antibiotic. It is utilized in research, particularly in pharmacokinetic and metabolism studies, to trace and quantify the drug's behavior in biological systems. While the core chemical structure and, presumably, the primary toxicological profile are identical to Dapsone, careful handling is paramount due to its classification as a hazardous substance. This guide synthesizes available safety data and provides protocols for the safe handling of this compound.
Hazard Identification and Classification
Dapsone is classified as harmful if swallowed and is suspected of causing genetic defects, causing damage to organs through prolonged or repeated exposure, and being very toxic to aquatic life with long-lasting effects.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |
| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs[3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3][4] |
Toxicological Data
The primary toxicological concerns associated with Dapsone exposure are hematological effects, including methemoglobinemia and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5]
Quantitative Toxicological Data
| Parameter | Value | Species | Route | Reference |
| NOAEL (No Observed Adverse Effect Level) | > 3 - < 30 mg/kg | Rat | Oral (90 days) | |
| Embryocidal Effect Dose | 75 mg/kg/day | Rat | Oral | [6][7] |
| Embryocidal Effect Dose | 150 mg/kg/day | Rabbit | Oral | [6][7] |
| LC50 (Lethal Concentration, 50%) | > 100 mg/L | Carp | - |
Experimental Protocols
General Protocol for Handling this compound in a Research Setting
-
Risk Assessment: Before any handling, conduct a specific risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and the potential for exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersal.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][4]
-
Decontamination: Clean all work surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., alcohol) followed by a detergent solution.[1]
-
First Aid:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[1]
-
If Inhaled: Move to fresh air. If symptoms develop, seek medical attention.[1]
-
In Case of Skin Contact: Remove contaminated clothing and rinse the affected area with water.[1]
-
In Case of Eye Contact: Rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Visualizations
References
- 1. westliberty.edu [westliberty.edu]
- 2. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DailyMed - DAPSONE gel [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tga.gov.au [tga.gov.au]
Methodological & Application
Application Note: High-Throughput Analysis of Dapsone in Human Plasma Using Dapsone-¹⁵N₂ as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of dapsone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dapsone-¹⁵N₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation involves a straightforward solid-phase extraction (SPE) or protein precipitation, followed by a rapid chromatographic separation. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies of dapsone.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and for the prevention of Pneumocystis pneumonia in immunocompromised individuals.[1][2] Accurate and reliable quantification of dapsone in biological matrices is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as Dapsone-¹⁵N₂, which co-elutes with the analyte and has nearly identical chemical and physical properties, is critical for correcting for any analyte loss during sample preparation and ionization variability in the mass spectrometer.[3]
Experimental
Materials and Reagents
-
Dapsone and Dapsone-¹⁵N₂ reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K₂EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml)[3] or protein precipitation reagents.
Stock and Working Solutions
-
Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dapsone in methanol.
-
Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dapsone-¹⁵N₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the dapsone stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[3] Prepare a working solution of the internal standard at a suitable concentration (e.g., 3000 ng/mL).[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution to all samples except for the blank, to which 50 µL of diluent is added.[3]
-
Vortex the samples briefly.
-
Add 200 µL of 5mM ammonium acetate and vortex again.[3]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC-grade water.[3]
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.[3]
-
Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).[3]
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
Figure 1. Solid-Phase Extraction Workflow for Dapsone Analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 15% B, linear to 80% B in 8 min[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient[4] |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI+[4] |
| Gas Temperature | 325 °C[4] |
| Gas Flow | 10 L/min[4] |
| Nebulizer | 50 psi[4] |
| Sheath Gas Temperature | 400 °C[4] |
| Sheath Gas Flow | 12 L/min[4] |
| Capillary Voltage | 4500 V[4] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Dapsone | 249.1 | 92 | 125 | 24 |
| Dapsone | 249.1 | 108 | 125 | 20 |
| Dapsone-¹⁵N₂ | 251.1 | 94 | 125 | 24 |
| Dapsone-¹⁵N₂ | 251.1 | 110 | 125 | 20 |
Note: MRM transitions for Dapsone-¹⁵N₂ are predicted based on the stable isotope label and may require empirical optimization.
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 5.000 to 3000.000 ng/mL for dapsone in human plasma.[3] The correlation coefficient (R²) was typically ≥ 0.999.
| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |
| Dapsone | 5.000 - 3000.000 | y = 5985.61x − 3.53[4] | 0.9998[4] |
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 15.0 | < 15% | 85-115% | < 15% | 85-115% |
| MQC | 1500 | < 15% | 85-115% | < 15% | 85-115% |
| HQC | 2400 | < 15% | 85-115% | < 15% | 85-115% |
Note: The table represents typical acceptance criteria.
Recovery
The extraction recovery of dapsone and the internal standard was consistent and reproducible across the different QC levels.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Dapsone | 88.9[4] | 96.5[4] | 92.8[4] |
| IS | >85% | >85% | >85% |
Note: Recovery data for Dapsone is from a study on bovine muscle but is representative.[4] IS recovery is a typical expected value.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of dapsone in human plasma. The use of Dapsone-¹⁵N₂ as an internal standard ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure allows for high-throughput analysis, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies.
Protocol: Quantification of Dapsone in Human Plasma by LC-MS/MS
This protocol details the steps for the quantification of dapsone in human plasma using Dapsone-¹⁵N₂ as an internal standard.
Preparation of Solutions
1.1. Dapsone Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of dapsone reference standard.
- Dissolve in 10 mL of methanol in a volumetric flask.
1.2. Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of Dapsone-¹⁵N₂.
- Dissolve in 10 mL of methanol in a volumetric flask.
1.3. Calibration Standards and Quality Control (QC) Samples:
- Prepare working solutions of dapsone by serially diluting the stock solution with methanol:water (50:50, v/v).
- Spike blank human plasma with the dapsone working solutions to achieve the desired concentrations for the calibration curve and QC samples.
1.4. IS Working Solution (e.g., 3000 ng/mL):
- Dilute the IS stock solution with methanol:water (50:50, v/v) to the final working concentration.[3]
Sample Preparation (SPE)
2.1. Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples. 2.2. Add 200 µL of the respective plasma sample to each tube. 2.3. Add 50 µL of the IS working solution to all tubes except the blank. Add 50 µL of diluent to the blank.[3] 2.4. Vortex each tube for 10 seconds. 2.5. Add 200 µL of 5mM ammonium acetate to each tube and vortex for 10 seconds.[3] 2.6. Condition an SPE cartridge for each sample by passing 1 mL of methanol followed by 1 mL of water. 2.7. Load the entire sample mixture onto the conditioned SPE cartridge. 2.8. Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. 2.9. Elute the analytes with 1 mL of 70:30 acetonitrile:5mM ammonium acetate into a clean collection tube. 2.10. Transfer the eluate to an autosampler vial.
LC-MS/MS Analysis
3.1. Set up the LC-MS/MS system with the parameters outlined in the "LC-MS/MS Conditions" and "MRM Transitions" tables in the application note. 3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.3. Start the sequence run.
Data Processing
4.1. Integrate the peak areas for dapsone and Dapsone-¹⁵N₂ for all samples. 4.2. Calculate the peak area ratio (Dapsone peak area / Dapsone-¹⁵N₂ peak area). 4.3. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentrations of dapsone in the QC and unknown samples from the calibration curve.
Figure 2. Logical Flow for Dapsone Quantification using an Internal Standard.
References
Application Note: Quantification of Dapsone in Human Plasma by LC-MS/MS using a Novel Dapsone-¹⁵N₂ Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Dapsone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dapsone-¹⁵N₂, to ensure high accuracy and precision. A simple and efficient solid-phase extraction (SPE) procedure is utilized for sample cleanup, followed by rapid chromatographic separation on a C18 column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Dapsone in a biological matrix.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and for the prophylaxis of Pneumocystis jirovecii pneumonia. Accurate monitoring of Dapsone plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential dose-related side effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and variability in sample processing and instrument response. This application note describes a validated LC-MS/MS method for the quantification of Dapsone in human plasma, utilizing Dapsone-¹⁵N₂ as the internal standard.
Experimental
Materials and Reagents
-
Dapsone (analytical standard)
-
Dapsone-¹⁵N₂ (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml or equivalent)[1]
Instrumentation
-
A sensitive, rapid, and simple Liquid Chromatography Mass Spectrometric method is required.[1]
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]
Preparation of Solutions
-
Dapsone Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of Dapsone and dissolve it in 5.0 mL of methanol.[1]
-
Dapsone-¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of Dapsone-¹⁵N₂ and dissolve it in 1.0 mL of methanol.
-
Dapsone Working Solutions: Prepare working solutions by serial dilution of the Dapsone stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.[1]
-
IS Working Solution (3000 ng/mL): Dilute the Dapsone-¹⁵N₂ stock solution with methanol:water (50:50, v/v) to a final concentration of 3000 ng/mL.[1]
-
5mM Ammonium Acetate: Dissolve an appropriate amount of ammonium acetate in ultrapure water.
Experimental Protocols
Sample Preparation
The sample preparation is performed using a solid-phase extraction (SPE) method.[1]
-
Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.
-
Vortex the samples to ensure homogeneity.[1]
-
Aliquot 200 µL of plasma into pre-labeled vials.[1]
-
Add 50 µL of the IS Working Solution (3000 ng/mL of Dapsone-¹⁵N₂) to each vial, except for the blank sample. To the blank sample, add 50 µL of the diluent (methanol:water, 50:50, v/v).[1]
-
Vortex the samples for a few seconds.[1]
-
Add 200 µL of 5mM Ammonium Acetate solution to all samples and vortex again.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridges.[1]
-
Washing: Wash the cartridges with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water.[1]
-
Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[1]
-
Transfer the eluate into autosampler vials for LC-MS/MS analysis.[1]
Caption: Workflow for Plasma Sample Preparation and Analysis.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The MRM transitions for Dapsone are well-established. For Dapsone-¹⁵N₂, the precursor ion will be shifted by +2 m/z. The product ions are expected to be similar to those of unlabeled Dapsone.
-
Data Presentation
Calibration Curve
The method was linear over the concentration range of 5.000 to 3000.000 ng/mL for Dapsone in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of Dapsone to Dapsone-¹⁵N₂ against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Dapsone | 5.000 - 3000.000 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LQC | 15.0 | < 15% | < 15% | ± 15% | ± 15% |
| MQC | 1500.0 | < 15% | < 15% | ± 15% | ± 15% |
| HQC | 2500.0 | < 15% | < 15% | ± 15% | ± 15% |
Recovery
The extraction recovery of Dapsone and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Dapsone | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible |
| Dapsone-¹⁵N₂ | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible |
Signaling Pathways and Logical Relationships
Caption: Logical Flow of the Bioanalytical Method.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of Dapsone in human plasma. The use of the stable isotope-labeled internal standard, Dapsone-¹⁵N₂, ensures the integrity of the results by compensating for potential matrix effects and procedural variations. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in a research setting.
References
Application of Dapsone-15N2 in Pharmacokinetic Studies of Dapsone
Application Note & Protocol
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with both antimicrobial and anti-inflammatory properties. It is a cornerstone in the multi-drug therapy for leprosy and is also indicated for the treatment of dermatitis herpetiformis.[1][2] Its off-label uses are extensive, covering a range of neutrophilic and eosinophilic dermatoses. The therapeutic efficacy and potential for adverse effects of Dapsone are closely linked to its pharmacokinetic profile, which exhibits significant inter-individual variability. Stable isotope-labeled compounds are powerful tools in pharmacokinetic research, allowing for the differentiation between endogenously present substances and exogenously administered drugs, as well as distinguishing between different administered doses. This document outlines the application and protocols for the use of Dapsone-15N2, a stable isotope-labeled variant of Dapsone, in pharmacokinetic studies. The use of this compound as a tracer allows for precise quantification and differentiation from unlabeled Dapsone, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) without the risks associated with radioisotopes.
Principle of the Method
A pharmacokinetic study utilizing this compound involves the administration of a known dose of the labeled compound to subjects. Biological samples, typically plasma or serum, are collected at various time points. The concentrations of both Dapsone and this compound, along with their major metabolites, are then quantified using a sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The distinct mass-to-charge ratio (m/z) of this compound and its metabolites allows for their simultaneous measurement alongside the unlabeled endogenous or co-administered Dapsone. This approach can be used to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life with high accuracy.
Materials and Reagents
-
This compound (certified reference material)
-
Dapsone (certified reference material)
-
Monoacetyldapsone (MADDS) (certified reference material)
-
Dapsone-d8 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Standard laboratory glassware and consumables
Experimental Protocols
In Vivo Study Design (Illustrative Example)
A typical pharmacokinetic study design would involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers or patients is recruited based on the study objectives. Ethical approval and informed consent are mandatory.
-
Dosing: A single oral dose of this compound is administered to the subjects. The dose will depend on the study's specific aims and regulatory guidelines.
-
Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw Samples: Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
Spike Internal Standard: To 200 µL of each plasma sample, add a known amount of the internal standard (e.g., Dapsone-d8).
-
Protein Precipitation (Optional but recommended): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes (Dapsone, this compound, and metabolites) with an appropriate elution solvent (e.g., acetonitrile/methanol mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A suitable flow rate for the chosen column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Dapsone and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Dapsone, this compound, their metabolites, and the internal standard are monitored. The transitions for this compound will be shifted by +2 m/z units compared to unlabeled Dapsone.
-
Data Presentation
Pharmacokinetic Parameters of Unlabeled Dapsone
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 2 - 8 hours | [1][3] |
| Elimination Half-life (t1/2) | 20 - 30 hours | [4] |
| Volume of Distribution (Vd) | 1.5 L/kg | [4] |
| Protein Binding | 70 - 90% | [4] |
| Bioavailability | >86% | [3] |
Visualizations
Dapsone Metabolic Pathway
Dapsone is primarily metabolized in the liver via two main pathways: N-acetylation and N-hydroxylation.[1] N-acetylation is catalyzed by N-acetyltransferase 2 (NAT2), leading to the formation of monoacetyldapsone (MADDS). N-hydroxylation is mediated by cytochrome P450 enzymes, particularly CYP2E1, CYP2C9, and CYP3A4, resulting in the formation of dapsone hydroxylamine (DDS-NOH), which is associated with the drug's hematological side effects.[1][5]
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Dapsone in Biological Matrices using Dapsone-¹⁵N₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic antibiotic belonging to the sulfone class, primarily used in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia. Accurate quantification of Dapsone in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Dapsone-¹⁵N₂, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.
This application note provides detailed protocols for the preparation of biological samples for the analysis of Dapsone using Dapsone-¹⁵N₂ as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method can significantly impact recovery, throughput, and the cleanliness of the final extract. The following table summarizes typical performance data for the methods described.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 90% | 85 - 95% | 88 - 117%[1][2] |
| Matrix Effect | High | Moderate to Low | Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Limit of Quantification (LOQ) | ~5 ng/mL | ~10 ng/mL[3] | 0.02 - 15 ng/mL[1][4] |
Experimental Protocols
Reagents and Materials
-
Dapsone analytical standard
-
Dapsone-¹⁵N₂ internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
tert-Butyl methyl ether (MTBE), HPLC grade
-
Ammonium hydroxide
-
Formic acid
-
Hydrochloric acid (HCl)
-
Deionized water
-
Biological matrix (e.g., human plasma with K₂EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Dapsone and Dapsone-¹⁵N₂ in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Dapsone by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the Dapsone-¹⁵N₂ primary stock solution with a 50:50 methanol:water mixture to a final concentration of approximately 3000 ng/mL.[5]
-
Method 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.
Protocol:
-
Pipette 200 µL of the biological sample (e.g., plasma) into a centrifuge tube.
-
Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution to each sample, except for the blank matrix.
-
Vortex mix for 10-15 seconds.
-
Add 600 µL of cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
Pipette 200 µL of the biological sample into a centrifuge tube.
-
Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution.
-
Vortex mix for 10-15 seconds.
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).[3][6]
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, often resulting in the best sensitivity.
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a centrifuge tube.
-
Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution.
-
Add 200 µL of 5mM ammonium acetate and vortex.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[5]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[5]
-
-
Elution:
-
Elute Dapsone and Dapsone-¹⁵N₂ from the cartridge with 1 mL of an appropriate elution solvent (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation method for Dapsone analysis depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. The use of Dapsone-¹⁵N₂ as an internal standard is highly recommended for all methods to ensure the highest accuracy and precision in quantification. The protocols provided herein offer robust and reliable procedures for the analysis of Dapsone in various biological matrices.
References
- 1. agilent.com [agilent.com]
- 2. Determination of dapsone in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dapsone, monoacetyldapsone and pyrimethamine in whole blood and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography determination of pyrimethamine, dapsone, monoacetyldapsone, sulfadoxine, and N-acetyl-sulfadoxine after rapid solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
Development of a Validated Bioanalytical Method for Dapsone Using Dapsone-¹⁵N₂ as an Internal Standard
Application Note
Introduction
Dapsone is a sulfone antibiotic with anti-inflammatory and immunosuppressive properties, widely used in the treatment of various dermatological and infectious diseases.[1][2] Accurate quantification of Dapsone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and validated bioanalytical method for the determination of Dapsone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Dapsone-¹⁵N₂. The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative bioanalysis using LC-MS/MS as it helps to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.[3][4][5][6]
Principle
The method involves the extraction of Dapsone and the internal standard (Dapsone-¹⁵N₂) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Experimental Workflow
Caption: Experimental workflow for the bioanalytical method of Dapsone.
Materials and Reagents
-
Dapsone reference standard
-
Dapsone-¹⁵N₂ internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 mm x 100 mm, 5.0 µm).[7]
Protocols
Preparation of Stock and Working Solutions
-
Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapsone in methanol.
-
Dapsone-¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapsone-¹⁵N₂ in methanol.
-
Working Solutions: Prepare working solutions of Dapsone for calibration standards and quality control samples by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture.
-
Internal Standard Working Solution (e.g., 3000 ng/mL): Dilute the Dapsone-¹⁵N₂ stock solution with a 50:50 (v/v) methanol:water mixture.[8]
Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the Dapsone-¹⁵N₂ internal standard working solution to all samples except for the blank, to which 50 µL of the diluent is added.[8]
-
Vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (e.g., 2.1 mm x 100 mm, 5.0 µm)[7] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (75:25, v/v)[7] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dapsone: m/z 249 -> 156[7], Dapsone-¹⁵N₂: (To be determined based on labeling) |
Method Validation
The method was validated according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 2-2000 ng/mL for Dapsone in human plasma.[7] The correlation coefficient (r²) was consistently ≥ 0.995.[7]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 2 | < 15 | < 15 | 85-115 | 85-115 |
| LQC | 6 | < 15 | < 15 | 85-115 | 85-115 |
| MQC | 800 | < 15 | < 15 | 85-115 | 85-115 |
| HQC | 1600 | < 15 | < 15 | 85-115 | 85-115 |
Recovery
The extraction recovery of Dapsone and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent and reproducible.[8]
| Analyte | Mean Extraction Recovery (%) |
| Dapsone | > 85 |
| Dapsone-¹⁵N₂ | > 85 |
Stability
The stability of Dapsone in human plasma was assessed under various conditions:
| Stability Condition | Duration | Stability (% of nominal) |
| Freeze-thaw | 3 cycles | 85-115 |
| Bench-top | 6 hours | 85-115 |
| Long-term | 30 days at -70°C | 85-115 |
| Post-preparative | 24 hours in autosampler | 85-115 |
Dapsone Metabolic Pathway
Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[9][[“]][11] N-acetylation is catalyzed by N-acetyltransferase to form monoacetyldapsone (MADDS).[11] N-hydroxylation is mediated by cytochrome P450 enzymes and produces dapsone hydroxylamine (DDS-NOH), which is responsible for the hematological side effects of the drug.[[“]][11]
Caption: Major metabolic pathways of Dapsone.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Dapsone in human plasma using Dapsone-¹⁵N₂ as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput bioanalysis in clinical and research settings.
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RP-LC method for dapsone in pharmaceutical formulations: development and validation. [wisdomlib.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Dapsone in Bovine Muscle using Dapsone-15N2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone is an antibacterial agent that has been used in veterinary medicine.[1] Due to concerns about potential residues in food products of animal origin, regulatory bodies have established maximum residue limits (MRLs) or banned its use in food-producing animals in some regions.[2] Consequently, sensitive and reliable analytical methods are required for the monitoring of Dapsone residues in edible tissues, such as bovine muscle, to ensure food safety.
This application note describes a robust and sensitive method for the quantitative determination of Dapsone in bovine muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Dapsone-15N2, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The protocol outlined below is intended for use by analytical chemists and researchers in food safety and drug metabolism studies.
Principle
The method involves the extraction of Dapsone and the internal standard, this compound, from homogenized bovine muscle tissue. The extract is then purified using solid-phase extraction (SPE). The final eluate is analyzed by LC-MS/MS operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by measuring the ratio of the analyte peak area to that of the internal standard.
Materials and Reagents
-
Standards: Dapsone (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade), Ammonium hydroxide
-
Chemicals: Hydrochloric acid (HCl)
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX or similar)
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Homogenizer
-
pH meter
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Standard Solution Preparation
-
Dapsone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dapsone and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dapsone by serial dilution of the stock solution with a suitable solvent mixture (e.g., 15% acetonitrile in water).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent mixture to achieve a final concentration appropriate for spiking into the samples.
Sample Preparation
-
Homogenization: Weigh 2 g of minced bovine muscle tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Add 5 mL of hexane and vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.[3]
-
Transfer the lower acetonitrile layer to a new tube.
-
Add 10 mL of 1 M HCl to the acetonitrile extract and vortex for 1 minute.[3]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.[3]
-
Loading: Load the entire extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.[3]
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in acetonitrile.
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
-
LC System:
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for Dapsone and this compound.
-
Data Presentation
Table 1: Optimized MRM Transitions for Dapsone and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dapsone | 249.1 | 108.0 | 92.0 |
| This compound | 251.1 | 110.0 | 94.0 |
Note: The m/z values for this compound are predicted based on the incorporation of two 15N atoms. These transitions should be empirically optimized.
Table 2: Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.02 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.07 µg/kg | - |
| Recovery | 90-110% | [4] |
| Precision (RSD%) | < 15% | [4] |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. The use of this compound as an internal standard is expected to enhance the reliability of these performance characteristics.
Visualization
Experimental Workflow
Caption: Workflow for the determination of Dapsone in bovine muscle.
Logical Relationship of Quantification
References
Application Notes and Protocols for Dapsone-15N2 in Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dapsone-15N2, a stable isotope-labeled form of Dapsone, in the study of its metabolic fate. While specific studies explicitly detailing the use of this compound are not prevalent in publicly available literature, the principles and methodologies are directly comparable to studies utilizing other stable isotope-labeled versions of Dapsone, such as deuterated Dapsone (Dapsone-D8). This compound serves as an invaluable tool in pharmacokinetic and drug metabolism studies, primarily as an internal standard for highly accurate and precise quantification of Dapsone and its metabolites in biological matrices.
Introduction to Dapsone Metabolism
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with both antibacterial and anti-inflammatory properties. Its clinical use is extensive, ranging from the treatment of leprosy to various dermatological conditions. The metabolism of Dapsone is a critical determinant of both its therapeutic efficacy and its potential for adverse effects, most notably methemoglobinemia.
The two primary metabolic pathways of Dapsone are:
-
N-acetylation: This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, primarily NAT2. This pathway leads to the formation of monoacetyldapsone (MADDS), a major metabolite. The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes in the population.[1]
-
N-hydroxylation: Mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1, CYP2C9, and CYP3A4, this pathway results in the formation of dapsone hydroxylamine (DDS-NOH).[2] This metabolite is highly reactive and is the primary causative agent of Dapsone-induced hematological toxicities, including methemoglobinemia and hemolytic anemia.[2]
Application of this compound in Metabolism Studies
The use of stable isotope-labeled compounds like this compound is the gold standard in quantitative bioanalysis. By incorporating two ¹⁵N atoms, the mass of the Dapsone molecule is increased by two Daltons without significantly altering its chemical and physical properties. This mass difference allows it to be distinguished from the unlabeled (native) drug by mass spectrometry.
Primary Applications:
-
Internal Standard in LC-MS/MS Bioanalysis: this compound is an ideal internal standard for the quantification of Dapsone in biological samples such as plasma, serum, and tissue homogenates. Its near-identical chemical behavior to the unlabeled analyte ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thus correcting for variations in sample processing and instrument response.
-
Metabolite Quantification: this compound can also be used as an internal standard for the quantification of its metabolites, assuming the label is retained in the metabolic product. For N-acetylation, the ¹⁵N label would be present in MADDS, allowing for its accurate measurement.
-
Pharmacokinetic Studies: By administering a known amount of unlabeled Dapsone and using this compound as an internal standard for analysis, researchers can accurately determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Data Presentation
The following tables summarize key pharmacokinetic parameters of Dapsone in humans. While these data were not generated using this compound specifically, they represent the types of quantitative data that can be obtained from studies employing stable isotope-labeled internal standards for accurate bioanalysis.
Table 1: Pharmacokinetic Parameters of Dapsone in Adults
| Parameter | Value | Reference |
| Bioavailability | 86 - 104% | [3] |
| Time to Peak Concentration (Tmax) | 2 - 6 hours | |
| Elimination Half-life (t½) | 20 - 30 hours | [1] |
| Volume of Distribution (Vd) | 1.5 L/kg | [1] |
| Protein Binding | 70 - 90% | [1] |
Table 2: Pediatric Pharmacokinetic Parameters of Dapsone
| Dosing Regimen | Peak Concentration (Cmax) (µg/mL) | Trough Concentration (Cmin) (µg/mL) | Reference |
| 1 mg/kg daily | 0.45 ± 0.19 | 0.20 ± 0.12 | [3] |
| 2 mg/kg daily | 1.05 ± 0.44 | 0.53 ± 0.26 | [3] |
| 4 mg/kg weekly | 1.19 ± 0.38 | 0.08 ± 0.05 | [3] |
Experimental Protocols
The following is a representative protocol for the quantification of Dapsone in human plasma using this compound as an internal standard, adapted from methodologies using other stable isotope-labeled Dapsone analogs.
Protocol 1: Quantification of Dapsone in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Dapsone analytical standard
-
This compound (as internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Dapsone and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Dapsone by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Spike blank human plasma with the Dapsone working standards to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).
-
Spike blank human plasma with Dapsone at low, medium, and high concentrations to prepare QC samples.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Dapsone from endogenous plasma components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Dapsone: Monitor the transition of the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the transition of the parent ion (m/z of Dapsone + 2) to its corresponding product ion.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both Dapsone and this compound.
-
5. Data Analysis:
-
Integrate the peak areas for both Dapsone and this compound.
-
Calculate the peak area ratio of Dapsone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Dapsone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of Dapsone.
Caption: Experimental workflow for Dapsone quantification.
References
- 1. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Dapsone Administered Daily and Weekly in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Detection of Dapsone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone, DDS) is a synthetic antibiotic belonging to the sulfone class, primarily used in the treatment of leprosy, dermatitis herpetiformis, and, in combination with pyrimethamine, for malaria prophylaxis. The therapeutic efficacy and potential toxicity of Dapsone are influenced by its metabolic conversion in the body. The primary metabolic pathway involves N-acetylation to form monoacetyldapsone (MADDS), a major metabolite, and N-hydroxylation, which can lead to methemoglobinemia. Therefore, the simultaneous monitoring of Dapsone and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This document provides detailed application notes and protocols for the simultaneous analytical determination of Dapsone and its metabolites using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods have been developed and validated for the simultaneous quantification of Dapsone and its metabolites in biological matrices such as plasma, serum, urine, and whole blood. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and analyses requiring low detection limits.[1][2] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) provides faster analysis times and improved resolution.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for the simultaneous detection of Dapsone and its metabolites.
Table 1: LC-MS/MS Method Parameters for Dapsone and Monoacetyldapsone (MADDS)
| Parameter | Dapsone | Monoacetyldapsone (MADDS) | Internal Standard | Reference |
| Linearity Range (ng/mL) | 0.50 - 2500.00 | 0.25 - 20.00 | Dapsone D8 | [4][5] |
| 2 - 2000 | 2 - 2000 | Trimipramine-D3 | [1][2] | |
| 5.00 - 3000.00 | - | Dapsone D8 | [6] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | 0.25 | [4][5] | |
| 2 | 2 | [1][2] | ||
| 5.00 | - | [6] | ||
| Lower Limit of Detection (LLOD) (ng/mL) | 0.5 | 0.5 | [1][2] | |
| Mass Transition (m/z) | 249.3 → 156.1 | 291.1 → 156.0 | 257.3 → 160.0 | [4][5] |
| 249 → 156 | 291 → 156 | 298 → 103 | [1][2] | |
| Recovery (%) | > 87% | > 87% | > 87% | [1][2] |
| Consistent and reproducible | Consistent and reproducible | [4][5] | ||
| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% | [4][5] | |
| Accuracy (%) | within 100 ± 15% | within 100 ± 15% | [4][5] |
Table 2: HPLC-UV Method Parameters for Dapsone
| Parameter | Dapsone | Reference |
| Linearity Range (ppm) | 0.5 - 20 | [7][8] |
| Limit of Detection (LOD) (µg/mL) | 0.1735 | [7][8] |
| Limit of Quantification (LOQ) (µg/mL) | 0.5785 | [7][8] |
| Relative Standard Deviation (RSD) (%) | ±0.83 to ±1.53 | [7][8] |
| Detection Wavelength (nm) | 297 | [7] |
Experimental Protocols
Protocol 1: Simultaneous Determination of Dapsone and N-Acetyl Dapsone by LC-MS/MS
This protocol is based on a validated isocratic reversed-phase LC-MS/MS method for the analysis of Dapsone and its major metabolite, N-Acetyl Dapsone, in human plasma.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a pre-labelled tube, add 50 µL of the internal standard (Dapsone D8) solution.
-
Vortex the sample for a few seconds.
-
Add 2.5 mL of tertiary butyl methyl ether as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Chromolith C18 Hi-resolution column (100mm × 4.6mm ID).[4][5]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4][5]
-
MRM Transitions:
Protocol 2: Simultaneous Determination of Dapsone and Monoacetyldapsone by HPLC-MS/MS
This protocol utilizes a simple solvent precipitation method for sample preparation followed by HPLC-MS/MS analysis.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add the internal standard (Trimipramine-D3).[1][2]
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex to mix and precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Mobile Phase: Acetonitrile:0.1% formic acid in water (75:25, v/v), pH 3.0.[1][2]
3. Mass Spectrometric Conditions
Protocol 3: UPLC-MS/MS Method for Dapsone Quantification
This protocol is a rapid and sensitive UPLC-MS/MS method for the quantification of Dapsone in human plasma using solid-phase extraction.[6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add 50 µL of the internal standard (Dapsone D8) and vortex.[6]
-
Add 200 µL of 5mM Ammonium Acetate and vortex.[6]
-
Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of Methanol followed by 1 mL of HPLC grade water.[6]
-
Load the entire sample onto the cartridge.
-
Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% Methanol in HPLC water.[6]
-
Elute the analytes with 1 mL of elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).[6]
-
Transfer the eluate to an autosampler vial for analysis.
2. UPLC Conditions
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: Waters Acquity UPLC BEH HILIC C18 (2.1 × 50 mm, 1.7 µm).[3]
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) (15:85, v/v).[3]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization.[3]
Visualizations
Dapsone Metabolism Signaling Pathway
Caption: Metabolic pathway of Dapsone.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for sample analysis.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dapsone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of Dapsone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Dapsone quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3][4] In the context of Dapsone quantification by LC-MS/MS, endogenous components of biological samples like plasma, serum, or tissue can interfere with the ionization of Dapsone and its internal standard.[2][5] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[6][7][8] Phospholipids are a major contributor to matrix effects in plasma samples.[2][5]
Q2: I am observing significant ion suppression for Dapsone. What are the most common causes?
A2: Significant ion suppression in Dapsone analysis is often a result of inadequate sample clean-up, leading to the co-elution of matrix components with Dapsone.[3] The most common culprits are phospholipids from biological matrices like plasma.[5] Using a simple protein precipitation (PPT) method for sample preparation is a frequent cause of persistent matrix effects, as it may not effectively remove these interfering substances.[6][9]
Q3: How can I assess the extent of matrix effects in my Dapsone assay?
A3: The two most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.[1][10]
-
Post-Column Infusion (Qualitative Assessment): This method involves infusing a constant flow of a Dapsone standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[10][11] Any dip or rise in the baseline signal at the retention time of Dapsone indicates ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike (Quantitative Assessment): This is the more common approach. The response of Dapsone in a neat solution is compared to the response of Dapsone spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is crucial for accurate quantification and can help compensate for matrix effects.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Dapsone-d8).[12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore experience similar matrix effects.[13] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[12]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity for Dapsone
Possible Cause: Significant ion suppression due to insufficient sample clean-up.
Troubleshooting Steps:
-
Improve Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique to remove interfering matrix components.[6][9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning Dapsone into an organic solvent, leaving many matrix components behind in the aqueous phase.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and can be optimized for Dapsone.[12][14] It generally yields the cleanest extracts.
-
-
Optimize Chromatography: Ensure that Dapsone is chromatographically separated from the regions of significant ion suppression.
-
Modify the gradient elution profile to better separate Dapsone from early-eluting matrix components.
-
Consider using a different stationary phase or a column with different dimensions to improve resolution.
-
-
Sample Dilution: If the Dapsone concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.[10][11]
Issue 2: High Variability and Poor Reproducibility in Dapsone Quantification
Possible Cause: Inconsistent matrix effects across different samples or the use of an inappropriate internal standard.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using a SIL-IS, such as Dapsone-d8, this is the most critical step to improve reproducibility.[12] A SIL-IS will co-elute with Dapsone and experience the same degree of ion suppression or enhancement, thus correcting for variability between samples.[13]
-
Standardize Sample Collection and Handling: Ensure that all samples are collected and processed consistently to minimize variability in the sample matrix.
-
Enhance Sample Clean-up: As with low signal intensity, improving the sample preparation method (switching from PPT to LLE or SPE) will lead to more consistent and reproducible results by removing a larger portion of the variable matrix components.[9]
Comparison of Sample Preparation Techniques for Dapsone
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the typical recovery and matrix effect outcomes for different techniques used in Dapsone analysis.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Mitigation | Throughput |
| Protein Precipitation (PPT) | High (>80%)[9] | Low (Significant ion suppression often remains)[6][9] | High |
| Liquid-Liquid Extraction (LLE) | Good to High (>80%)[9][15] | Moderate to High (Cleaner than PPT)[5][9] | Moderate |
| Solid-Phase Extraction (SPE) | High (>85%)[12][14] | High (Provides the cleanest extracts)[12][14] | Low to Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dapsone in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for Dapsone quantification.[12]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Dapsone-d8).
-
Add 200 µL of 5mM Ammonium Acetate solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml).[12]
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of HPLC grade water.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC grade water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute Dapsone and the IS with 1 mL of the elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[12]
-
-
Sample Analysis:
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Dapsone in Bovine Muscle
This protocol is based on a method for the determination of Dapsone in bovine muscle.[14]
-
Sample Homogenization and Extraction:
-
Weigh 2 g of ground bovine muscle into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Add 5 mL of hexane and vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
-
Phase Separation and Acidification:
-
Transfer the acetonitrile layer (lower layer) to a new tube.
-
Add 10 mL of 1 M HCl and vortex for 1 minute.
-
-
Further Processing for Analysis:
-
The resulting extract is now ready for further clean-up (e.g., by SPE as described in the original method) or direct analysis after evaporation and reconstitution, depending on the required sensitivity and cleanliness. For direct analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Filter and inject into the LC-MS/MS system.
-
-
Visualizations
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. isca.me [isca.me]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Dapsone Analysis with Dapsone-¹⁵N₂
Welcome to the technical support center for Dapsone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and troubleshooting common issues when using Dapsone-¹⁵N₂ as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use Dapsone-¹⁵N₂ as an internal standard for Dapsone analysis?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like Dapsone-¹⁵N₂ is the gold standard in quantitative mass spectrometry. Because Dapsone-¹⁵N₂ is chemically identical to Dapsone, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to improved precision, accuracy, and overall sensitivity of the assay.
Q2: What is the primary advantage of using a ¹⁵N-labeled standard over a deuterium-labeled (e.g., Dapsone-d8) standard?
A2: While both are effective, ¹⁵N-labeled standards are generally preferred for their higher isotopic stability. Deuterium labels can sometimes be prone to back-exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions. ¹⁵N labels are incorporated into the core structure of the molecule and are not susceptible to this exchange, ensuring greater analytical accuracy.
Q3: Can the Dapsone-¹⁵N₂ internal standard interfere with the Dapsone analyte signal?
A3: In rare cases, isotopic contribution from the analyte to the internal standard's mass channel can occur, especially if the analyte concentration is very high. This is known as cross-signal contribution. It is important to use a high-purity Dapsone-¹⁵N₂ standard and to carefully select the MRM transitions to minimize this potential for interference. Monitoring a less abundant isotope of the SIL-IS can also be a strategy to mitigate this effect.[1][2][3]
Q4: What are the key considerations for sample preparation when using Dapsone-¹⁵N₂?
A4: The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during extraction. Common extraction techniques for Dapsone from biological matrices like plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the required level of cleanliness and the nature of the sample matrix.
Q5: How do I optimize the mass spectrometry conditions for Dapsone and Dapsone-¹⁵N₂?
A5: Optimization involves infusing a standard solution of both the analyte and the internal standard into the mass spectrometer to determine the optimal precursor and product ions (for MRM analysis), as well as instrument parameters like collision energy and cone voltage. The precursor ion for Dapsone-¹⁵N₂ will be higher by the mass of the incorporated ¹⁵N atoms compared to unlabeled Dapsone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity | - Inefficient ionization of Dapsone. - Suboptimal sample preparation leading to ion suppression. - Incorrect mass spectrometry parameters. | - Optimize the mobile phase composition and pH to promote better ionization. The use of additives like formic acid or ammonium acetate can be beneficial. - Employ a more rigorous sample cleanup method like SPE to remove interfering matrix components. - Re-optimize MS parameters (cone voltage, collision energy) by infusing a standard solution of Dapsone. |
| High Variability in Results | - Inconsistent sample preparation. - Matrix effects affecting the analyte and internal standard differently. - Instability of the analyte or internal standard. | - Ensure the internal standard is added to all samples, calibrators, and QCs at the same concentration and at the earliest step. - Evaluate for matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. If significant effects are observed, improve the sample cleanup or adjust chromatographic conditions to separate the analyte from the interfering components. - Check the stability of Dapsone and Dapsone-¹⁵N₂ in the sample matrix and in the final extract under the storage and analysis conditions. |
| Non-linear Calibration Curve | - Cross-signal contribution from the analyte to the internal standard. - Saturation of the detector at high concentrations. - Inappropriate weighting of the calibration curve. | - Verify the isotopic purity of the internal standard. Consider monitoring a different, less abundant isotope of the internal standard.[1][2][3] - Extend the dilution range of the calibration standards to lower concentrations. - Use a weighted linear regression (e.g., 1/x or 1/x²) to give less emphasis to the higher concentration points. |
| Internal Standard Signal Suppression | - High concentrations of the co-eluting analyte competing for ionization.[4] - Co-eluting matrix components suppressing the ionization of the internal standard. | - While some suppression by the analyte is expected in electrospray ionization, the ratio to the analyte should remain constant.[4] If this is not the case, investigate for other sources of suppression. - Improve chromatographic separation to resolve the internal standard from matrix interferences.[4] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Dapsone using a stable isotope-labeled internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Dapsone from human plasma.[5]
-
Sample Aliquoting : Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the Dapsone-¹⁵N₂ working solution (concentration should be optimized based on the expected analyte concentration range) to all samples, except for the blank where 50 µL of the diluent solution is added.
-
Vortexing : Briefly vortex the samples.
-
Dilution : Add 200 µL of 5mM Ammonium Acetate and vortex for a few seconds.
-
SPE Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol.[5]
-
SPE Cartridge Equilibration : Equilibrate the cartridge with 1 mL of HPLC grade water.[5]
-
Sample Loading : Load the entire pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.
-
Elution : Elute the analyte and internal standard with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[5]
-
Final Preparation : Transfer the eluate into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | Phenomenex, Luna 100 x 4.6 mm, 3 µm or equivalent C18 column[5] |
| Mobile Phase | A: 5mM Ammonium Acetate in water B: Acetonitrile (Isocratic or gradient elution can be used, e.g., 50:50 A:B)[5] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Dapsone: m/z 249.3 → 156.1[6] Dapsone-¹⁵N₂: m/z 251.3 → 158.1 (hypothetical, needs to be determined experimentally) |
Data Presentation
The use of Dapsone-¹⁵N₂ as an internal standard is expected to significantly improve the key analytical parameters of the assay. Below is a table illustrating the expected improvements based on data from similar stable isotope dilution assays.
| Analytical Parameter | Method without Internal Standard (or with structural analog) | Method with Dapsone-¹⁵N₂ Internal Standard (Expected) | Benefit of Dapsone-¹⁵N₂ |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL | 5 to 10-fold improvement in sensitivity |
| Precision (%CV) | 10 - 20% | < 10% | Improved reproducibility |
| Accuracy (%Bias) | ± 15 - 25% | ± 5 - 10% | More accurate quantification |
| Recovery (%RSD) | 15 - 30% | < 15% | More consistent recovery across samples |
Note: The values in this table are illustrative and the actual performance will depend on the specific matrix, instrumentation, and final validated method.
Visualizations
Caption: Experimental workflow for Dapsone analysis using Dapsone-¹⁵N₂.
Caption: Troubleshooting logic for poor sensitivity in Dapsone analysis.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]
troubleshooting poor peak shape in Dapsone chromatography
Welcome to the technical support center for Dapsone chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My Dapsone peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing for Dapsone, a basic compound, is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH: Dapsone has amino groups, making it susceptible to peak tailing.[1][2] Ensure your mobile phase is appropriately buffered. Using a mobile phase with a slightly acidic pH, such as formic acid solution at pH 3, can help by protonating the silanol groups and minimizing unwanted interactions.[3][4]
-
Column Choice: If tailing persists, consider using a column with a highly deactivated, end-capped stationary phase to reduce the number of available silanol groups.[2]
-
Sample Solvent: The solvent used to dissolve your Dapsone sample should be compatible with the mobile phase.[1] Ideally, dissolve your sample in the mobile phase itself.[5] A solvent stronger than the mobile phase can cause peak distortion.[1][6]
-
Column Contamination: Contaminants on the column can also lead to tailing.[1] Try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column might be necessary.[7]
2. Q: I am observing a fronting peak for Dapsone. What could be the issue?
A: Peak fronting is less common than tailing but can occur due to a few reasons:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak.[1] Try diluting your sample or reducing the injection volume.
-
Sample Solvent: If your sample is dissolved in a solvent significantly weaker than the mobile phase, it can cause peak fronting. Ensure your sample solvent is as close in composition to the mobile phase as possible.
-
Column Collapse: In rare cases, a sudden physical change in the column bed, sometimes referred to as column collapse, can cause peak fronting.[7] This is often a result of operating the column outside its recommended pH or temperature range.[7]
3. Q: My Dapsone peak is split. How can I troubleshoot this?
A: Split peaks can be caused by several factors, from sample preparation to column issues.
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase is a common cause of split peaks, especially for early eluting peaks. It is recommended to dissolve the sample in the mobile phase.[5]
-
Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[7][8] Back-flushing the column or replacing the frit might resolve the issue.[7] If a void has formed, the column may need to be replaced.[9]
-
Co-eluting Impurity: It's possible that the split peak is actually two co-eluting compounds. To check this, try altering the chromatographic conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be resolved.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: RP-HPLC Method for Dapsone Analysis [10]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
-
Standard Solution Preparation: Accurately weigh 10 mg of Dapsone and dissolve it in methanol. Dilute to 100 mL with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
Protocol 2: Eco-Friendly RP-HPLC Method for Dapsone [3][4]
-
Column: C18 analytical column
-
Mobile Phase: Formic acid solution (pH=3):Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector
-
Sample Preparation (from gel): Transfer 0.25 g of gel (equivalent to 12.5 mg of dapsone) into a 50 mL volumetric flask. Add absolute ethanol to the mark to get a theoretical concentration of 250 µg/mL. Dilute this solution with HPLC-grade water to a final concentration of 10 µg/mL.[3]
Data Presentation
The following tables summarize quantitative data from established Dapsone chromatography methods.
Table 1: Comparison of Dapsone HPLC Method Parameters
| Parameter | Method 1[10] | Method 2[11] | Method 3[3][4] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Luna C18 (150 x 4.6 mm, 5 µm) | C18 analytical column |
| Mobile Phase | Methanol:Water (70:30 v/v) | Methanol:Water (40:60 v/v) | Formic acid (pH=3):Ethanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 295 nm | 260 nm | PDA Detector |
| Retention Time | ~4.5 min | ~2.4 min | < 5 min |
| Tailing Factor | < 1.2 | "almost free from tailing" | "symmetrical peak" |
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting Dapsone peak tailing.
Diagram 2: Decision Tree for Poor Peak Shape
Caption: A decision tree for identifying and resolving poor peak shapes.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. bvchroma.com [bvchroma.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
minimizing ion suppression in Dapsone bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of Dapsone.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Dapsone bioanalysis?
A: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Dapsone.[1] This interference leads to a decreased analyte signal, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1] In Dapsone bioanalysis, where accurate quantification is crucial for pharmacokinetic and toxicokinetic studies, undetected ion suppression can lead to erroneous results.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis of Dapsone?
A: The primary causes of ion suppression are co-eluting matrix components that compete with Dapsone for ionization in the mass spectrometer's source.[1] These components can include phospholipids, salts, proteins, and other metabolites from the biological matrix (e.g., plasma, blood, tissue).[1] Exogenous substances introduced during sample preparation can also contribute to ion suppression.
Q3: How can I detect ion suppression in my Dapsone analysis?
A: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a Dapsone standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the primary strategies to minimize ion suppression for Dapsone?
A: The most effective strategies to minimize ion suppression involve:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components before LC-MS/MS analysis.[1]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate Dapsone from co-eluting interferences is a crucial step.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Dapsone-d8, co-elutes with Dapsone and experiences similar ion suppression, allowing for more accurate quantification by maintaining a consistent analyte-to-internal standard ratio.[2]
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression compared to Electrospray Ionization (ESI) for certain compounds.
Troubleshooting Guide
Issue: Low Dapsone signal intensity and poor reproducibility.
This issue is often indicative of significant ion suppression. The following troubleshooting workflow can help identify and resolve the problem.
Figure 1: Troubleshooting workflow for low Dapsone signal intensity.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical in minimizing ion suppression. Below is a summary of quantitative data for different techniques used in Dapsone bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally >80%[3] | ~70-98% | >80%, often higher and more consistent than LLE[4] |
| Matrix Effect | Can be significant due to less selective removal of interferences.[1] | Moderate, generally cleaner than PPT. | Minimal, considered the most effective for removing matrix components.[2][4] |
| Linearity Range (ng/mL) | 2 - 2000 | 0.5 - 2500 | 5 - 3000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 0.25 - 0.5 | 5[2] |
| Relative Standard Deviation (RSD) % | < 15% | < 15% | < 10% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is a rapid and straightforward method for sample cleanup.
Figure 2: Protein Precipitation (PPT) workflow for Dapsone analysis.
Methodology:
-
To 200 µL of plasma sample, add the internal standard (e.g., Dapsone-d8).
-
Add 600 µL of cold acetonitrile (ACN) to precipitate the proteins.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT.
Methodology:
-
To a 200 µL plasma sample, add the internal standard.
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is highly effective for removing matrix interferences and concentrating the analyte.[2]
Figure 3: Solid-Phase Extraction (SPE) workflow for Dapsone analysis.
Methodology:
-
To 200 µL of plasma, add 50 µL of the internal standard solution and 200 µL of 5mM Ammonium Acetate solution.[2]
-
Condition the SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol.[2]
-
Equilibrate the cartridge with 1 mL of HPLC grade water.[2]
-
Load the entire pre-treated sample onto the cartridge.[2]
-
Wash the cartridge sequentially with 1 mL of ultra-pure water and then 1 mL of 5% methanol in water.[2]
-
Elute Dapsone from the cartridge with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[2]
-
Transfer the eluate to an autosampler vial for injection.
References
ensuring reproducibility with Dapsone-15N2 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when using Dapsone-15N2 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Dapsone, where two ¹⁴N atoms are replaced with ¹⁵N isotopes.[1][2] It is the preferred internal standard (IS) for the quantitative analysis of Dapsone in biological matrices.[3] Because SIL-IS compounds have nearly identical chemical and physical properties to the target analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects, which helps to correct for variability during sample preparation and analysis.[4][5] The use of a reliable IS like this compound significantly improves the accuracy, precision, and robustness of the bioanalytical method.[5]
Q2: What are the key physicochemical properties of Dapsone and this compound?
| Property | Dapsone | This compound | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂¹⁵N₂O₂S | [1][6] |
| Molecular Weight | ~248.30 g/mol | ~250.29 g/mol | [2][6] |
| CAS Number | 80-08-0 | 287476-19-1 | [6][7] |
| Appearance | White to off-white crystalline powder | Not specified, likely similar to Dapsone | [8] |
| Solubility | Very slightly soluble in water; freely soluble in acetone, methanol, and dilute hydrochloric acid. | Not specified, expected to be identical to Dapsone. | [6] |
Q3: How should this compound be stored to ensure its stability?
To ensure stability, this compound should be stored under recommended conditions, typically refrigerated at 2-8°C.[2] Dapsone itself is stable under normal storage conditions.[6] Studies on Dapsone suspensions have shown stability for up to 91 days at both 4°C and 25°C.[9][10] However, it is crucial to follow the specific storage instructions provided by the supplier of the certified reference material.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard (IS) Response
Q: Why is the this compound signal highly variable across my calibration standards, quality controls (QCs), and study samples?
A: High variability in the IS response can compromise the accuracy of your results.[11] The cause can generally be traced to one of three areas: sample processing, instrument performance, or matrix effects.[11][12]
Troubleshooting Steps:
-
Review Sample Preparation Procedures:
-
Pipetting Errors: Ensure pipettes are properly calibrated and that the same, constant amount of this compound is added to every sample (except the blank matrix) before any extraction steps.[11]
-
Inconsistent Extraction: Verify that the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed consistently for all samples.[13] Inconsistent recovery of the IS can lead to variability.
-
Sample Evaporation: If an evaporation step is used, ensure samples are not left to dry for excessive periods or at high temperatures, which could lead to analyte/IS loss.
-
-
Investigate Instrument Performance:
-
Injector Issues: A malfunctioning autosampler or injector can lead to inconsistent injection volumes. Check for air bubbles in the syringe and ensure proper maintenance.
-
MS Source Instability: The stability of the mass spectrometer's ion source is critical. A dirty or unstable source can cause fluctuating signal intensity. Perform routine cleaning and maintenance as per the manufacturer's guidelines.
-
-
Assess for Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[14][15] Even with a SIL-IS, significant matrix effects can cause issues.[3][16]
-
Evaluation: To check for matrix effects, compare the IS response in a post-extraction spiked blank matrix sample to the response in a neat solution. A significant difference indicates the presence of matrix effects.[14]
-
Mitigation: Improve sample cleanup to remove interfering components, adjust chromatographic conditions to separate the analyte and IS from the interferences, or dilute the sample.[15][17]
-
References
- 1. This compound | C12H12N2O2S | CID 45052199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 287476-19-1 | LGC Standards [lgcstandards.com]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. Stability of dapsone in two oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Dapsone UPLC-MS/MS Analysis: Technical Support Center
Welcome to the technical support center for addressing carryover in Dapsone UPLC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC-MS/MS analysis?
A1: Carryover is the phenomenon where a small amount of an analyte from a preceding sample analysis appears in a subsequent analysis of a blank or another sample.[1] This can lead to inaccurate quantification, especially for low-concentration samples.[2] It is critical to minimize carryover to ensure data integrity.
Q2: Why is Dapsone prone to carryover?
A2: While specific data on Dapsone's carryover potential is not extensively published, compounds with its chemical properties (e.g., aromatic amines) can sometimes exhibit "sticky" behavior, adsorbing to surfaces within the UPLC-MS/MS system.[1] This adsorption can occur on various components, including the autosampler needle, injection valve, tubing, and the analytical column itself.
Q3: What is an acceptable level of carryover for Dapsone analysis?
A3: For regulated bioanalysis, carryover in a blank sample injected after a high-concentration standard should not exceed 20% of the peak area of the lower limit of quantitation (LLOQ).[2]
Troubleshooting Guide: Addressing Dapsone Carryover
This guide provides a systematic approach to identifying and mitigating the source of Dapsone carryover in your UPLC-MS/MS system.
Q4: I am observing a peak for Dapsone in my blank injections. How do I confirm it is carryover?
A4: To distinguish between carryover and system contamination, inject a series of blanks.[2] If the peak area for Dapsone decreases with each subsequent blank injection, it is likely carryover. If the peak area remains relatively constant across multiple blank injections, you may have a contamination issue with your mobile phase, solvents, or sample preparation reagents.
Q5: How can I identify the source of Dapsone carryover within my UPLC-MS/MS system?
A5: A systematic process of elimination can help pinpoint the source of carryover.[1] The primary components to investigate are the autosampler, the injection valve, and the analytical column. The following workflow can be used to isolate the problematic component.
References
Technical Support Center: Dapsone Solid-Phase Extraction (SPE)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase extraction (SPE) of dapsone. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the SPE of dapsone, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my dapsone recovery unexpectedly low?
A1: Low recovery is a frequent issue in SPE and can stem from several factors.[1] Here are some common causes and troubleshooting steps:
-
Sorbent-Analyte Mismatch: The chosen SPE cartridge may not have the optimal retention mechanism for dapsone. For instance, if dapsone is too polar for a highly nonpolar sorbent, it may not be retained effectively.
-
Solution: Consider the properties of dapsone. While it has nonpolar characteristics, its amino groups can be protonated. For reversed-phase sorbents like C18, ensure the sample pH is adjusted to suppress ionization and enhance retention. Alternatively, a polymeric sorbent like Oasis HLB, which offers mixed-mode retention (hydrophilic-lipophilic balance), might provide better retention for a wider range of polarities.[2][3]
-
-
Improper Cartridge Conditioning and Equilibration: Failure to properly wet and prepare the sorbent can lead to channeling and reduced interaction between dapsone and the stationary phase, causing it to pass through without being retained.[4][5][6]
-
Sample Loading Flow Rate is Too High: A high flow rate during sample application can prevent dapsone from having sufficient time to interact with and bind to the sorbent.[1][7]
-
Solution: Decrease the flow rate during the sample loading step. A typical flow rate is around 1 mL/min.[6]
-
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb dapsone from the sorbent.
-
Solution: Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent (e.g., acetonitrile or methanol). For ion-exchange mechanisms, adjusting the pH or ionic strength of the elution solvent is crucial.
-
Q2: I'm observing high variability and poor reproducibility in my dapsone recovery results. What could be the cause?
A2: Poor reproducibility can undermine the reliability of your analytical method.[1] Here are some potential reasons and solutions:
-
Inconsistent SPE Cartridge Packing: Variations in the packing of loose-powder SPE cartridges can lead to channeling and inconsistent flow-through, affecting recovery.[4]
-
Solution: Consider using modern fritless SPE cartridges or those with a uniform sorbent bed, which can offer more consistent performance and reduce variability between samples.[4]
-
-
Cartridge Drying Out: If the sorbent bed dries out after the conditioning/equilibration step and before sample loading, it can lead to poor and inconsistent analyte retention. This is particularly critical for silica-based sorbents like C18.[1]
-
Solution: Ensure the sorbent bed remains wetted throughout the process until the sample is loaded. Polymeric sorbents like Oasis HLB are water-wettable and less prone to this issue, which can be an advantage.[2]
-
-
Inconsistent Flow Rates: Variations in flow rates during the loading, washing, and elution steps can lead to inconsistent results.
-
Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples.
-
Q3: My final eluate is not clean, and I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?
A3: Matrix effects can suppress or enhance the ionization of dapsone, leading to inaccurate quantification. Improving the cleanup efficiency of your SPE protocol is key.
-
Suboptimal Wash Step: The wash solvent may be too weak, leaving behind interfering matrix components, or too strong, causing premature elution of dapsone.
-
Solution: Optimize the wash step. You can try increasing the polarity of the wash solvent in reversed-phase methods (e.g., a higher percentage of water) to remove more polar interferences without eluting dapsone. A multi-step wash with different solvents can also be effective.
-
-
Choice of Sorbent: Some sorbents are better at removing specific matrix components. For example, in biological matrices like plasma or milk, phospholipids are a common source of matrix effects.
-
Solution: Reversed-phase sorbents like C18 are effective at removing fats but may not efficiently remove phospholipids. Polymeric sorbents like Oasis PRiME HLB are designed to remove both fats and phospholipids, resulting in a cleaner extract.[8] For dapsone in bovine muscle, a polymeric cation exchange (PCX) sorbent has been shown to provide good recovery and clean extracts.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which SPE cartridge is best for dapsone extraction?
A1: The "best" SPE cartridge depends on the sample matrix and the analytical goals. Here's a comparison of commonly used cartridges for dapsone:
-
C18 (Octadecylsilane): This is a traditional reversed-phase sorbent. It is effective for extracting nonpolar compounds from polar matrices. For dapsone, which has a degree of polarity, pH control of the sample is important to ensure good retention. C18 is a silica-based sorbent.[3]
-
Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric reversed-phase sorbent. Its water-wettable nature means it is less susceptible to drying out, which can improve reproducibility.[2] It offers a balanced retention for a wide range of compounds, from polar to nonpolar, making it a versatile choice for dapsone and its metabolites.[2][3]
-
Mixed-Mode Cartridges (e.g., MCX, PCX): These cartridges combine reversed-phase and ion-exchange properties. For a basic compound like dapsone, a mixed-mode cation exchange (MCX or PCX) cartridge can provide high selectivity and lead to very clean extracts by utilizing both hydrophobic and ionic interactions for retention and washing.[9][10]
Q2: What are the general steps in an SPE protocol for dapsone?
A2: A typical SPE protocol involves the following steps:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to wet the stationary phase and activate it for sample retention.
-
Equilibration: The sorbent is rinsed with a solution that is similar in composition to the sample matrix (e.g., water or a specific buffer) to prepare it for sample loading.
-
Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate, during which dapsone is retained on the sorbent.
-
Washing: The cartridge is washed with a solvent or a series of solvents designed to remove interfering compounds without eluting dapsone.
-
Elution: Dapsone is recovered from the cartridge by passing a strong solvent that disrupts its interaction with the sorbent.
The specific solvents and volumes for each step will need to be optimized for your specific application.
Q3: How can I optimize an SPE method for dapsone?
A3: Method optimization involves systematically adjusting various parameters to achieve the best recovery and purity. Key parameters to optimize include:
-
Sorbent Selection: Test different types of sorbents (e.g., C18, Oasis HLB, MCX) to find the one that provides the best performance for your sample matrix.
-
Sample Pre-treatment: Adjust the pH of your sample to optimize the retention of dapsone on the chosen sorbent. For reversed-phase, a pH that suppresses the ionization of dapsone's amino groups is generally preferred.
-
Wash Solvent Composition: Experiment with different solvent strengths and compositions for the wash step to maximize the removal of interferences while minimizing the loss of dapsone.
-
Elution Solvent Composition and Volume: Optimize the elution solvent to ensure complete recovery of dapsone in the smallest possible volume to avoid the need for extensive evaporation and reconstitution steps.
Dapsone Recovery Data with Different SPE Cartridges
The following table summarizes dapsone recovery data from various studies using different SPE cartridges. It is important to note that direct comparisons should be made with caution due to differences in experimental conditions, sample matrices, and analytical methods.
| SPE Cartridge | Sample Matrix | Dapsone Recovery (%) | Reference |
| Agilent Bond Elut Plexa PCX | Bovine Muscle | 88.9 - 96.5 | [9] |
| Strata-C18 | Meat and Milk | Evaluated, but specific recovery data not provided in the abstract. | [10] |
| Discovery-C18 | Meat and Milk | Evaluated, but specific recovery data not provided in the abstract. | [10] |
| Oasis HLB | Meat and Milk | Evaluated, but specific recovery data not provided in the abstract. | [10] |
Experimental Protocols
Below are examples of detailed methodologies for dapsone extraction cited in the literature.
Protocol 1: Dapsone Extraction from Bovine Muscle using Agilent Bond Elut Plexa PCX [9]
-
Sample Pre-treatment:
-
Weigh 2 g of ground bovine muscle into a 50-mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Add 5 mL of hexane and vortex for 1 minute.
-
Centrifuge for 5 minutes at 5,000 rpm and 4 °C.
-
The supernatant is used for the SPE procedure.
-
-
SPE Procedure:
-
Conditioning: 3 mL of methanol.
-
Equilibration: 3 mL of water.
-
Loading: Load the pre-treated sample supernatant.
-
Washing: 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elution: 5 mL of 25% ammonium hydroxide in acetonitrile.
-
-
Post-Elution: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction of dapsone.
Caption: A generalized workflow for dapsone analysis using solid-phase extraction.
References
- 1. welch-us.com [welch-us.com]
- 2. support.waters.com [support.waters.com]
- 3. support.waters.com [support.waters.com]
- 4. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Dapsone Quantification
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Dapsone in biological matrices, the choice of analytical method is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, with alternative approaches. The use of Dapsone-15N2 as an internal standard is exemplified here by data from a closely related isotopically labeled analog, Dapsone-d8, which ensures high accuracy and precision by compensating for variability during sample processing and analysis.
Performance Comparison of Dapsone Quantification Methods
The following tables summarize the quantitative performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard (Method A) and an alternative method employing external calibration (Method B).
Table 1: Method Performance Parameters
| Parameter | Method A: Dapsone with Dapsone-d8 Internal Standard[1] | Method B: Dapsone with External Calibration[2] |
| Matrix | Human Plasma | Bovine Muscle |
| Linearity Range | 5.0 - 3000.0 ng/mL | 0.25 - 5.0 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.9966 | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Not explicitly stated, LOD is 0.02 µg/kg |
| Precision (% CV) | 2.28 - 5.78% | Not explicitly stated |
| Accuracy (% Nominal) | 98.0 - 109.4% | Not explicitly stated |
| Recovery | Consistent and reproducible | 88.9 - 96.5% |
Experimental Protocols
Method A: LC-MS/MS with Dapsone-d8 Internal Standard in Human Plasma[1]
This method is optimized for the bioanalysis of Dapsone in human plasma, providing the high sensitivity and specificity required for pharmacokinetic studies.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.200 mL of human plasma, 0.050 mL of Dapsone-d8 internal standard solution (3000 ng/mL) is added and vortexed.
-
0.200 mL of 5mM Ammonium Acetate is added, and the sample is vortexed again.
-
SPE cartridges (Orochem Panthera Deluxe 30mg, 1ml) are conditioned with 1 mL of methanol and equilibrated with 1 mL of HPLC grade water.
-
The sample is loaded onto the SPE cartridge.
-
The cartridge is washed with 1 mL of HPLC water, followed by 1 mL of 5% methanol in water.
-
Dapsone and the internal standard are eluted with 1 mL of a 70:30 (v/v) solution of acetonitrile and 5mM ammonium acetate.
-
The eluate is then transferred to an autosampler vial for analysis.
Chromatographic Conditions
-
System: UPLC system
-
Column: Phenomenex, Luna 100*4.6mm 3µm
-
Mobile Phase: 50:50 (v/v) mixture of Acetonitrile and 5mM Ammonium Acetate
-
Flow Rate: Not explicitly stated
-
Run Time: 3.0 minutes
-
Retention Time: Approximately 1.45 minutes for both Dapsone and Dapsone-d8
Mass Spectrometry Conditions
-
System: Sciex LC-MS/MS- 4500 triple–quadrupole mass spectrometer
-
Ion Source: Turbo spray ion source with positive polarity electrospray ionization (ESI)
-
MRM Transitions: Not explicitly specified in the abstract, but would be optimized for Dapsone and Dapsone-d8.
Method B: LC-MS/MS with External Calibration in Bovine Muscle[2]
This method is designed for the determination of Dapsone residues in an animal tissue matrix.
Sample Preparation (Solid Phase Extraction - SPE) [2]
-
2 g of ground bovine muscle is homogenized with 10 mL of acetonitrile.
-
5 mL of hexane is added, and the mixture is vortexed and centrifuged. The supernatant is discarded.
-
The acetonitrile layer is mixed with 10 mL of 1 M HCl.
-
SPE cartridges (Agilent Bond Elut Plexa PCX, 60 mg, 3 mL) are conditioned with 3 mL of methanol and 3 mL of water.
-
The sample extract is loaded onto the cartridge.
-
The cartridge is washed with 5 mL of 0.1 M HCl and 5 mL of methanol.
-
The analytes are eluted with 5 mL of 25% ammonium hydroxide in acetonitrile.
-
The eluate is dried under nitrogen and reconstituted in 1.0 mL of 15% acetonitrile in water for analysis.
Chromatographic Conditions [2]
-
System: Agilent 1260 Infinity LC system
-
Column: Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions [2]
-
System: Agilent 6460 Triple Quadrupole LC/MS System
-
Ion Source: ESI + Agilent Jet Stream
-
MRM Transitions for Dapsone:
-
Precursor Ion: 249.1
-
Product Ions: 92, 108
-
Fragmentor: 125 V
-
Collision Energy: 24 eV (for product ion 92), 20 eV (for product ion 108)
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for Dapsone quantification by LC-MS/MS.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound (represented by Dapsone-d8 data), in LC-MS/MS analysis of Dapsone offers significant advantages in terms of accuracy and precision.[1] This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis. While methods employing external calibration can also provide reliable results, they may be more susceptible to matrix effects and variations in extraction recovery, potentially leading to less precise quantification. For regulated bioanalysis and clinical studies, the use of a stable isotope-labeled internal standard is the gold standard for robust and reliable Dapsone quantification.
References
A Researcher's Guide to Cross-Validation of Dapsone Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for quantifying Dapsone is paramount. This guide provides a comprehensive comparison of validated analytical techniques, offering a framework for cross-validation to ensure consistency and interchangeability of methods in quality control and research settings.
Cross-validation of analytical methods is a critical process to verify that different analytical procedures provide equivalent results for the same analyte in a given sample. This is essential when transferring methods between laboratories, implementing new technologies, or for routine quality control where multiple methods may be employed. This guide focuses on the commonly used analytical techniques for Dapsone, a sulfone antibiotic essential in the treatment of various diseases.
Comparative Analysis of Validated Dapsone Analytical Methods
A review of published literature reveals several validated analytical methods for the quantification of Dapsone in bulk drug and pharmaceutical formulations. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers a unique set of advantages in terms of sensitivity, specificity, and operational complexity.
Quantitative Performance Data
The following tables summarize the key performance characteristics of various validated analytical methods for Dapsone, providing a basis for comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] | Method 5[6][7] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3) : Methanol (60:40 v/v) | Acetonitrile : pH 4.5 Ammonium Acetate Buffer | Methanol : Water (70:30 v/v) | Formic Acid Solution (pH 3) : Ethanol (90:10 v/v) | Acetonitrile : 1.5% Acetic Acid (25:75 v/v) |
| Column | Neosphere C18 (150 x 4.6 mm, 3.5 µm) | YMC pack ODS AQ C18 | C18 (250 x 4.6 mm, 5 µm) | C18 | C18 (Phenomenex, 4.6 x 150 mm, 5 µm) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 0.7 mL/min |
| Detection (λ) | 295 nm | 254 nm | 295 nm | 210 nm | 230 nm |
| Retention Time | 4.3 ± 0.328 min | 7.05 min | ~4.5 ± 0.2 min | Not Specified | Not Specified |
| Linearity Range | 2-12 µg/mL | 1-30 µg/mL | 5-50 µg/mL | 0.2-50 µg/mL | 5-25 µg/mL |
| Correlation (R²) | 0.997 | 1.000 | >0.999 | 0.9999 | 0.9999 |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98.5-101.2% | 99.50-101.38% | 99.72-106.25% |
| Precision (%RSD) | < 2% | 0.5% | < 2% | < 2.0% | < 2% |
| LOD | Not Specified | Not Specified | ~0.5 µg/mL | Not Specified | 0.41 µg/mL |
| LOQ | Not Specified | Not Specified | ~1.5 µg/mL | 0.2 µg/mL | 1.24 µg/mL |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method 1[8][9] |
| Mobile Phase | Toluene : Ethyl acetate (5:5 v/v) |
| Stationary Phase | Pre-coated silica gel 60 GF254 plates |
| Detection (λ) | 295 nm |
| Retention Factor (Rf) | 0.38 |
| Linearity Range | 200-1200 ng/band |
| Correlation (R²) | 0.9534 |
| Accuracy (% Recovery) | Close to 100% |
| Precision | Low standard deviation |
| LOD | Not Specified |
| LOQ | Not Specified |
Table 3: UV-Visible Spectrophotometry Methods
| Parameter | Method 1[10][11][12] | Method 2[13][14] | Method 3[2] |
| Solvent | Methanol : RO water (75:25) | Methanol | Methanol |
| Detection (λmax) | 260 nm | 294-296 nm | 295 nm |
| Linearity Range | 3-18 µg/mL | 2-14 µg/mL | 2-20 µg/mL |
| Correlation (R²) | Not Specified | 0.999 | 0.984 |
| Accuracy (% Recovery) | 100.1-100.5% | 99.56-101.67% | 98.36-101.49% |
| Precision (%RSD) | < 2% | < 0.56% | Not Specified |
| LOD | 0.826 µg/mL | Not Specified | 0.066 µg/mL |
| LOQ | 2.504 µg/mL | 0.082 µg/mL | 1.200 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the summarized experimental protocols for the key techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method for the estimation of Dapsone can be performed using a C18 column.[1][3][4] The mobile phase composition and detection wavelength are critical parameters that vary between methods, as detailed in Table 1. A standard solution of Dapsone is prepared in a suitable solvent (e.g., methanol) to create a stock solution, from which working standards are prepared by serial dilution to establish a calibration curve.[4] Sample preparation typically involves dissolving the formulation in the mobile phase, followed by filtration before injection into the HPLC system. The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
For HPTLC analysis, separation is achieved on pre-coated silica gel 60 GF254 plates.[8][9] A suitable mobile phase, such as a mixture of toluene and ethyl acetate, is used for development.[8][9] Samples and standards are applied to the plates as bands. After development, the plates are dried, and the bands are detected and quantified using a densitometer at a specific wavelength (e.g., 295 nm).[8][9] The method's validation includes assessing linearity, accuracy, and precision.[9]
UV-Visible Spectrophotometry
This technique offers a simpler and more rapid approach for Dapsone quantification.[11][12] A solution of Dapsone is prepared in a suitable solvent, such as a methanol-water mixture, and the absorbance is measured at the wavelength of maximum absorption (λmax).[10][11][12] The concentration is determined from a calibration curve prepared from standard solutions. Validation of the UV spectrophotometric method involves establishing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques yield comparable results. A logical workflow for this process is essential.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. ijpbs.com [ijpbs.com]
- 3. RP-LC method for dapsone in pharmaceutical formulations: development and validation. [wisdomlib.org]
- 4. ijfmr.com [ijfmr.com]
- 5. thaiscience.info [thaiscience.info]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ejbps.com [ejbps.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. rjptonline.org [rjptonline.org]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Dapsone validation: UV-spectroscopy comparison of standard and sample. [wisdomlib.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Inter-Laboratory Quantification of Dapsone
This guide provides a comparative overview of analytical methodologies for the quantification of Dapsone, a key antibiotic used in the treatment of various diseases including leprosy and dermatitis herpetiformis.[1][2] The performance of different analytical techniques is crucial for ensuring accurate dosage and therapeutic monitoring. This document summarizes key performance data from various validated methods to assist researchers, scientists, and drug development professionals in selecting the appropriate quantification strategy.
The data presented is collated from independent laboratory validations of High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry methods. While a direct inter-laboratory round-robin study was not identified, this comparative guide serves to highlight the expected performance characteristics of these common analytical techniques.
Quantitative Performance Data
The following tables summarize the quantitative performance parameters of different analytical methods for Dapsone quantification as reported in various studies.
Table 1: High-Performance Liquid Chromatography (HPLC) - UV Detection Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.2 - 50[3] | 1 - 30[1] | 5 - 25[4] | 2 - 12[5] |
| Correlation Coefficient (r²) | 0.9999[3] | 1.000[1] | 0.9999[4] | 0.997[5] |
| Intra-day Precision (%RSD) | 1.38 - 1.68[3] | Not Reported | < 2 | Not Reported |
| Inter-day Precision (%RSD) | 1.57 - 1.70[3] | Not Reported | 1.68 | Not Reported |
| Accuracy/Recovery (%) | 99.50 - 101.38[3] | Not Reported | 99.72 - 106.25[4] | Not Reported |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported | 0.41[4] | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.2[3] | Not Reported | 1.24[4] | Not Reported |
Table 2: UV-Vis Spectrophotometry Method
| Parameter | Method 5 |
| Linearity Range | Adheres to Beer's Law[6] |
| Wavelength (nm) | 294 - 296[6] |
| Accuracy/Recovery (%) | 99.56 - 101.67[6] |
| Limit of Detection (LOD) (µg/mL) | 0.027[6] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.082[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing the results and for the validation of Dapsone quantification methods in other laboratories.
Method 1: Green and Stability-Indicating RP-HPLC Method [3]
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 analytical column.
-
Mobile Phase: Formic acid solution (pH 3) : ethanol (90:10, v/v).
-
Detection: Not specified.
-
Sample Preparation: Dapsone reference material and raw material were dissolved in appropriate solvents. Pharmaceutical formulations (topical gel 5%) were prepared in the laboratory.
Method 2: RP-LC Method for Pharmaceutical Formulations [1]
-
Chromatographic System: Isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: YMC pack ODS AQ C18.
-
Mobile Phase: Acetonitrile and pH 4.5 ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Retention Time: 7.05 minutes.
Method 3 & 4: HPLC Method for Dapsone in Polymeric Nanocapsules [4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse phase column (Phenomenex, 4.6 × 150 mm, 5 μm).
-
Mobile Phase: Acetonitrile – 1.5 % acetic acid (25:75 v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 μL.
-
Detection: 230 nm.
Method 5: Stability Indicating HPLC Method [5]
-
Chromatographic System: Isocratic, RP-HPLC.
-
Column: Neosphere C18 (150 x 4.6 mm, 3.5 μm).
-
Mobile Phase: 10 mM ammonium acetate buffer (pH 3) and methanol (60:40 v/v).
-
Flow Rate: 1 ml/min.
-
Detection: 295 nm.
-
Retention Time: 4.3 ± 0.328 min.
Method 6: UV-Spectroscopy Method [6]
-
Instrument: UV-Vis Spectrophotometer.
-
Analysis Wavelength: 294 to 296 nm.
-
Validation Parameters: The method was validated according to Beer's Law for linearity, precision, accuracy, ruggedness, robustness, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
The following diagram illustrates a generalized workflow for an inter-laboratory comparison study, which is the gold standard for assessing the reproducibility and robustness of analytical methods.
References
- 1. RP-LC method for dapsone in pharmaceutical formulations: development and validation. [wisdomlib.org]
- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. japsonline.com [japsonline.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. Dapsone validation: UV-spectroscopy comparison of standard and sample. [wisdomlib.org]
Evaluating the Performance of Dapsone-15N2 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analytical performance of isotopically labeled Dapsone, focusing on the established use of Dapsone-d8 as an internal standard in bioanalytical assays. Due to a lack of published data specifically on Dapsone-15N2, this document leverages extensive information on the deuterated analog to present a robust framework for methodology and performance expectations. The principles and experimental data outlined here serve as a strong benchmark for researchers considering the use of this compound or other stable isotope-labeled variants for pharmacokinetic and drug metabolism studies.
Comparative Performance of Dapsone Internal Standards
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. Such a standard co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for variations during sample preparation and analysis. While Dapsone-d8 is a commonly used internal standard, this compound presents a theoretically sound alternative.
Key Considerations: Dapsone-d8 vs. This compound
| Feature | Dapsone-d8 (Deuterated) | This compound (Nitrogen-15 Labeled) |
| Mass Difference | +8 Da | +2 Da |
| Chromatography | May exhibit slight retention time shifts ("isotopic effect") compared to the unlabeled analyte, though often negligible with modern chromatography. | Expected to have virtually identical chromatographic behavior to unlabeled Dapsone due to the negligible impact of 15N on polarity. |
| Potential for Isotopic Exchange | Deuterium atoms can sometimes be susceptible to back-exchange, particularly under certain pH or matrix conditions, potentially compromising accuracy. | The 15N label is incorporated into the stable amine functional groups, making it highly resistant to isotopic exchange. |
| Availability & Cost | Generally more common and potentially less expensive due to established synthesis routes. | May be less readily available and potentially more costly to synthesize. |
| MS/MS Fragmentation | The deuterium labels are on the phenyl rings, which may or may not be retained in all product ions, requiring careful selection of MRM transitions. | The 15N atoms are integral to the core structure and would be present in key fragments, offering robust MRM transition options. |
Experimental Protocol: Quantification of Dapsone in Human Plasma using Dapsone-d8 Internal Standard
The following is a representative LC-MS/MS method for the quantification of Dapsone in human plasma, adapted from validated, published procedures.[1] This protocol can serve as a template for methods utilizing this compound.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquoting: 200 µL of human plasma is transferred to a clean tube.
-
Internal Standard Spiking: 50 µL of Dapsone-d8 working solution (e.g., 3000 ng/mL in 50:50 methanol:water) is added.[1]
-
Precipitation & Dilution: 200 µL of 5mM Ammonium Acetate is added and the sample is vortexed.[1]
-
SPE Cartridge: A suitable SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) is used.[1]
-
Conditioning: The cartridge is conditioned with 1 mL of methanol.[1]
-
Equilibration: The cartridge is equilibrated with 1 mL of HPLC-grade water.[1]
-
Loading: The entire sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed sequentially with 1 mL of HPLC-grade water and 1 mL of 5% methanol in water.[1]
-
Elution: Dapsone and the internal standard are eluted with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[1]
-
Final Sample: The eluate is transferred to an autosampler vial for analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5mM Ammonium Acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][2][3]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[2][3]
-
Injection Volume: 10-20 µL.[3]
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dapsone: Precursor ion m/z 249.1 → Product ions m/z 92 and m/z 108.[3]
-
Dapsone-d8: Precursor ion m/z 257.3 → Product ion m/z 160.0.[4]
-
Hypothetical this compound: Precursor ion m/z 251.1 → Product ions would need to be determined experimentally but would be expected to be shifted by +2 Da from the Dapsone fragments containing both nitrogen atoms.
-
Performance Data for Dapsone Analysis (using Dapsone-d8)
The following table summarizes typical validation parameters for the quantification of Dapsone in human plasma using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 5.0 - 3000.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15%[4] |
| Inter-day Precision (%RSD) | < 15%[4] |
| Accuracy | Within 85-115% of nominal values[4] |
| Recovery | Consistent and reproducible[1] |
Visualizations
Experimental Workflow
Caption: Workflow for Dapsone analysis in plasma.
Dapsone Metabolism Pathway
Caption: Key metabolic pathways of Dapsone.[5]
References
- 1. isca.me [isca.me]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dapsone-15N2
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Dapsone-15N2, a stable isotopically labeled compound. Adherence to these protocols is essential for personnel safety and environmental protection.
Understanding this compound Waste Profile
This compound is labeled with a stable isotope, nitrogen-15. Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no special precautions for radioactivity are required for their disposal. The disposal procedures for this compound are dictated by the chemical properties of the parent compound, Dapsone.
Dapsone is classified as harmful if swallowed and is an irritant.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[3][4][5]
Key Hazard Information for Dapsone
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | pictogram | Wash thoroughly after handling. If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth.[2][4][5] |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[3][5] | pictogram | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][5] |
| Specific Target Organ Toxicity | May cause damage to organs through single or repeated exposure.[3][5] | pictogram | Do not breathe dust/fume/gas/mist/vapors/spray.[4][5] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | Toxic to aquatic life with long lasting effects.[3][5] | pictogram | Avoid release to the environment. Collect spillage.[4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Use chemical-resistant gloves (e.g., nitrile) when handling this compound waste.
-
If there is a risk of generating dust, use a properly fitted respirator.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound solid waste. The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in the designated waste container.
-
Ensure the container is kept closed when not in use.
4. Liquid Waste Disposal:
-
For solutions containing this compound, use a designated, sealed, and clearly labeled liquid waste container.
-
Do not dispose of liquid this compound waste down the drain.[4]
5. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated solid waste container. Avoid generating dust.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid waste container.
-
Clean the spill area thoroughly with a suitable detergent or solvent.[2]
6. Final Disposal:
-
Once the waste container is full, ensure it is securely sealed and properly labeled according to your institution's and local regulations.
-
Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
